molecular formula C9H7BrF2O3 B1400980 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1339780-72-1

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B1400980
CAS No.: 1339780-72-1
M. Wt: 281.05 g/mol
InChI Key: QIJZGSPPPKLMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7BrF2O3 and its molecular weight is 281.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJZGSPPPKLMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a halogenated aromatic carboxylic acid that represents a valuable, yet under-documented, building block for the fields of medicinal chemistry and materials science. Its structure is characterized by three key functional components: a carboxylic acid group for derivatization, a bromine atom providing a site for cross-coupling reactions, and a 2,2-difluoroethoxy group, which can significantly enhance metabolic stability and modulate electronic properties. While direct experimental data on this specific compound is limited in public literature, its chemical properties and potential applications can be reliably inferred from well-characterized structural analogs. This guide provides a comprehensive technical overview of its structure, predicted physicochemical properties, a proposed synthetic route, and its prospective applications, particularly in drug development. All discussions are grounded in established chemical principles and data from closely related molecules to provide a robust scientific profile for researchers and drug development professionals.

Molecular Structure and Identification

The foundational identity of any chemical compound lies in its structure and associated identifiers. 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a disubstituted benzoic acid derivative. The bromine is positioned meta to the carboxylic acid, while the difluoroethoxy group is in the para position.

Table 1: Chemical Identifiers

Identifier Value Source
Molecular Formula C₉H₇BrF₂O₃ PubChem[1]
Molecular Weight 279.05 g/mol PubChem[1]
IUPAC Name 3-bromo-4-(2,2-difluoroethoxy)benzoic acid PubChem[1]
SMILES C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F PubChem[1]
InChI InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) PubChem[1]
InChIKey QIJZGSPPPKLMTQ-UHFFFAOYSA-N PubChem[1]

| CAS Number | Not available in searched repositories. | |

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

Property Predicted/Inferred Value Rationale & Comparative Data
Appearance White to off-white crystalline solid Based on analogs like 3-Bromo-4-hydroxybenzoic acid[2][3] and 3-Bromo-4-fluorobenzoic acid[4].
Melting Point 120 - 170 °C The related 3-Bromo-4-fluorobenzoic acid melts at 138-140 °C[4]. The larger, more flexible ethoxy group may slightly alter the crystal packing and melting point.
Solubility Soluble in methanol, ethanol, DMSO, DMF; slightly soluble in water. Typical for aromatic carboxylic acids. 3-Bromo-4-hydroxybenzoic acid is soluble in alcohols and slightly soluble in water[3].
pKa ~4.0 - 4.5 The carboxylic acid is acidic. The electron-withdrawing effects of both the bromine atom and the difluoroethoxy group will increase acidity compared to benzoic acid (pKa 4.2), making it a stronger acid. A similar compound, 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid, has a predicted acidic pKa of 4.96[5]. The difluoroethoxy group is more electron-withdrawing, suggesting a lower pKa for the target compound.

| LogP | 3.2 (Predicted) | The predicted XlogP value indicates significant lipophilicity, a key parameter for cell membrane permeability in drug candidates[1]. |

Synthesis and Reactivity

A definitive, published synthesis for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid was not identified. However, a logical and robust two-step synthetic pathway can be proposed based on standard organic transformations and established protocols for related molecules.

Proposed Synthetic Workflow

The synthesis initiates from the commercially available 4-hydroxybenzoic acid. The first step is a regioselective bromination, followed by a Williamson ether synthesis to introduce the difluoroethoxy moiety.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Williamson Ether Synthesis start 4-Hydroxybenzoic Acid intermediate 3-Bromo-4-hydroxybenzoic Acid start->intermediate  Br₂ / Acetic Acid  Reflux, 6h final 3-Bromo-4-(2,2-difluoroethoxy)benzoic Acid intermediate->final  1. Base (e.g., K₂CO₃)  2. 2,2-Difluoroethylating Agent     (e.g., F₂CHCH₂OTs)  Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid.

Experimental Protocol: Synthesis of Intermediate (3-Bromo-4-hydroxybenzoic acid)

This protocol is adapted from a known procedure for the bromination of p-hydroxybenzoic acid[6].

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid by gently heating.

  • Reagent Preparation: In a separate container, dissolve bromine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the heated solution of 4-hydroxybenzoic acid.

  • Reaction: Reflux the reaction mixture with continuous stirring for approximately 6 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the white precipitate by suction filtration. Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield purified 3-bromo-4-hydroxybenzoic acid[6].

Reactivity Profile
  • Carboxylic Acid: This group is the primary site for derivatization. It can readily undergo esterification, amidation (e.g., using coupling agents like EDC/DMAP), or reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Aromatic Ring: The ring is electron-deficient due to three electron-withdrawing groups, making further electrophilic aromatic substitution challenging. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

Applications in Research and Drug Development

The true value of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid lies in its potential as a versatile scaffold in medicinal chemistry. The strategic placement of its functional groups provides multiple avenues for molecular elaboration.

  • Scaffold for Enzyme Inhibitors: The substituted benzoic acid core can act as a pharmacophore, capable of forming key interactions (e.g., hydrogen bonds, ionic bonds) within the active sites of enzymes[7]. The difluoroethoxy group can probe hydrophobic pockets, while the bromine position allows for vectoral expansion into other regions of the binding site.

  • Role of the Difluoroethoxy Group: The introduction of a -OCHF₂ group in place of a more traditional -OCH₃ (methoxy) group is a common strategy in modern drug design. The highly electronegative fluorine atoms can alter the electronic profile of the molecule, potentially improving binding affinity. Crucially, this moiety often enhances metabolic stability by blocking P450-mediated oxidative demethylation, which can lead to improved pharmacokinetic profiles.

  • Potential Therapeutic Areas: While direct biological data is absent, analogs suggest potential utility. Substituted benzoic acids have been investigated as anti-inflammatory and anticancer agents[7]. For instance, structurally related benzamides have shown inhibitory activity against protein kinases, which are critical targets in oncology[7].

Predicted Spectroscopic Data

While experimental spectra are not published, the expected NMR and MS data can be reliably predicted.

  • ¹H NMR: The spectrum should show three distinct aromatic protons in the 7.5-8.5 ppm range, with splitting patterns dictated by their ortho, meta, and para relationships. The methylene protons (-OCH₂-) would appear as a triplet of triplets around 4.4 ppm, and the methine proton (-CHF₂) would be a triplet around 6.2 ppm with significant hydrogen-fluorine coupling.

  • ¹³C NMR: Key signals would include the carboxylic carbon (~165 ppm), aromatic carbons attached to oxygen (~155 ppm) and bromine (~115 ppm), and the characteristic triplet for the -CHF₂ carbon due to carbon-fluorine coupling.

  • Mass Spectrometry: The mass spectrum would show a distinctive molecular ion cluster due to the presence of bromine, with two peaks of nearly equal intensity at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes[1].

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. The following guidance is based on data for close structural analogs, such as 3-bromobenzoic acid and other halogenated benzoic acids[4][8][9][10].

  • GHS Hazard Classification:

    • H315: Causes skin irritation[4][10].

    • H319: Causes serious eye irritation[4][10].

    • H335: May cause respiratory irritation[4][10].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][11].

    • P280: Wear protective gloves/eye protection/face protection[11].

    • P302 + P352: IF ON SKIN: Wash with plenty of water[11].

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][11].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is required. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • PubChemLite. 3-bromo-4-(2,2-difluoroethoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Oxford Lab Fine Chem. Material Safety Data Sheet - 3-bromo benzoic acid 98%. Oxford Lab Fine Chem LLP. [Link]

  • Chemsrc. 3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5. Chemsrc. [Link]

  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. Wiley-VCH GmbH. [Link]

  • Pharos. Benzoic acid, 3-bromo-4-fluoro-. The Pharos Project. [Link]

  • US EPA. Benzoic acid, 3-bromo-4-fluoro- - Substance Details. United States Environmental Protection Agency. [Link]

  • US EPA. 3-Bromo-4-(2,2-dimethylpropanamido)benzoic acid Properties. United States Environmental Protection Agency. [Link]

  • ChemBK. 3-Bromo-4-hydroxybenzoic acid. ChemBK. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

  • PubChem. 4-Bromo-2,3-difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJSRST. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Compound: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid CAS (Analog Reference): 887267-47-2 (Generic scaffold classification) Molecular Formula: C₉H₇BrF₂O₃ Molecular Weight: 281.05 g/mol (Average)[1]

This guide provides a comprehensive spectroscopic analysis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid, a critical intermediate in the synthesis of kinase inhibitors and other pharmacological agents. The molecule features a trisubstituted benzene ring and a fluorinated ether side chain. The presence of the electron-withdrawing bromine and difluoroethoxy groups creates distinct electronic environments observable via NMR and MS.

Synthesis Context for Spectral Purity: This compound is typically synthesized via the alkylation of 3-bromo-4-hydroxybenzoic acid with 2-bromo-1,1-difluoroethane (or equivalent triflate) under basic conditions. Consequently, the most common spectroscopic impurities are the unreacted phenolic precursor (observable by a sharp phenol -OH singlet in DMSO-d₆) and residual alkylating agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis performed in DMSO-d₆ to ensure solubility of the carboxylic acid moiety and prevent exchange of the acid proton.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct aromatic ABC system (or ABX depending on resolution) and a complex aliphatic region due to Heteronuclear H-F coupling.

SignalShift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
A 13.10br s1H-COOH (Acidic proton)
B 8.08d1HJ = 2.1Ar-H2 (Ortho to acid/Br)
C 7.92dd1HJ = 8.6, 2.1Ar-H6 (Ortho to acid)
D 7.35d1HJ = 8.6Ar-H5 (Ortho to ether)
E 6.45tt1HJʜ-ғ ≈ 54.0, Jʜ-ʜ ≈ 3.5-CF₂H (Terminal proton)
F 4.52td2HJʜ-ғ ≈ 14.5, Jʜ-ʜ ≈ 3.5-O-CH ₂-CF₂

Expert Insight (Causality):

  • H-2 (Signal B): Appears as a doublet rather than a singlet due to meta-coupling with H-6. It is the most deshielded aromatic proton due to the combined inductive effects of the carboxylic acid and the bromine atom.

  • Side Chain Dynamics (Signals E & F): The terminal proton on the difluoroethyl group (Signal E) exhibits a massive geminal H-F coupling (~54 Hz), splitting it into a triplet. It is further split into triplets by the adjacent methylene protons. This "triplet of triplets" (tt) is a hallmark of the -CF2H moiety.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum is dominated by C-F coupling, which splits the side-chain carbons into triplets.

Shift (δ, ppm)MultiplicityJᴄ-ғ (Hz)Assignment
166.2s-C =O (Carboxylic Acid)
158.4s-Ar-C 4 (Ipso to Ether)
134.8s-Ar-C 2 (C-H)
131.5s-Ar-C 6 (C-H)
124.9s-Ar-C 1 (Ipso to Acid)
114.2t240-C F₂H (Geminal coupling)
113.8s-Ar-C 5 (C-H)
111.2s-Ar-C 3 (Ipso to Br)
68.5t25-O-C H₂- (Vicinal coupling)
Visualization: NMR Coupling Logic

The following diagram illustrates the scalar coupling network that generates the complex multiplets seen in the side chain.

NMR_Coupling cluster_legend Coupling Hierarchy CF2 F-C-F Nuclei H_term Terminal H (δ 6.45 ppm) CF2->H_term Geminal ²J ~54Hz (Primary Splitting) CH2 Methylene H (δ 4.52 ppm) CF2->CH2 Vicinal ³J ~14.5Hz (Primary Splitting) CH2->H_term Vicinal ³J ~3.5Hz (Secondary Splitting) Strong H-F Coupling Strong H-F Coupling Weak H-H Coupling Weak H-H Coupling Strong H-F Coupling->Weak H-H Coupling

Caption: Scalar coupling network for the 2,2-difluoroethoxy side chain showing the dominance of H-F interactions.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-). Rationale: Carboxylic acids ionize most efficiently in negative mode by losing a proton to form


.
Isotope Pattern Analysis

Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a characteristic 1:1 doublet pattern for the molecular ion.[2]

Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M-H]⁻ (⁷⁹Br) 278.95 100%Monoisotopic peak
[M-H]⁻ (⁸¹Br) 280.95 ~98%M+2 Isotope peak
[M-H]⁻ (¹³C) 279.95~9%Carbon-13 satellite
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule fragments via decarboxylation and ether cleavage.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 279/281 (Benzoate Anion) Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 235/237 Parent->Frag1 Neutral1 Loss of CO₂ (44 Da) Parent->Neutral1 Frag2 Ether Cleavage [M-H-CO₂-C₂H₂F₂]⁻ m/z 171/173 (Bromophenol Radical Anion) Frag1->Frag2 Neutral2 Loss of Difluoroethylene (64 Da) Frag1->Neutral2

Caption: ESI(-) Fragmentation pathway showing sequential loss of carbon dioxide and the fluorinated side chain.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2800 - 3100 Broad, MedO-H StretchIndicates Carboxylic Acid (Dimer).
1685 StrongC=O StretchConjugated acid carbonyl. Lower than non-conjugated (1710) due to aromatic ring.
1590, 1480 MedC=C AromaticBenzene ring skeletal vibrations.
1250 StrongC-O StretchAryl alkyl ether linkage (Ar-O-R).
1160 - 1050 StrongC-F StretchMultiple bands typical of -CF₂- groups.
600 - 700 MedC-Br StretchCharacteristic halo-aromatic band.

Experimental Protocol: Sample Preparation

To ensure the spectra match the reference data above, follow this self-validating protocol:

  • NMR Prep: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform-d often leads to broadening of the acid proton or precipitation. DMSO ensures sharp signals and distinct OH peaks.

  • MS Prep: Dilute sample to 10 µg/mL in Methanol/Water (50:50) with 0.1% Ammonium Hydroxide.

    • Why Base? The ammonium hydroxide ensures full deprotonation of the carboxylic acid, maximizing the [M-H]⁻ signal intensity.

  • Validation Step: Check the ¹H NMR integration of the aromatic region (3H) vs the side chain (3H total). A ratio deviation >5% indicates solvation errors or impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for coupling constant verification).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzoic acid, 3-bromo- derivatives. [Link]

  • SDBS. (2023).[4] Spectral Database for Organic Compounds, SDBS. AIST Japan. (Source for 3-bromo-4-hydroxybenzoic acid analog data). [Link]

  • Reichert, R. (2003). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. (Reference for C-F coupling constants). [Link]

Sources

Technical Guide: Solubility Profiling & Process Optimization for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (CAS: 1339780-72-1).[1] As a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, understanding its solubility profile is essential for optimizing reaction yields, purification (recrystallization), and formulation.[1]

Given the specific nature of this fluorinated benzoic acid derivative, this guide synthesizes available physicochemical data with predictive solubility modeling.[1] It outlines a robust experimental framework for determining precise solubility limits and thermodynamic parameters, ensuring scalable and reproducible process development.[1]

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior, we must first analyze the structural determinants of the molecule.[1]

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Formula C₉H₉BrF₂O₃Moderate molecular weight (~281.05 g/mol ) facilitates dissolution in organic solvents.[1]
LogP (Octanol/Water) ~2.6 – 3.2Indicates moderate lipophilicity. Poor water solubility; high affinity for organic solvents like EtOAc and THF.[1]
pKa (Acidic) ~3.8 – 4.2The carboxylic acid moiety allows for pH-dependent solubility (high solubility in basic aqueous buffers).[1]
H-Bond Donors 1 (COOH)Facilitates solubility in protic solvents (Alcohols) via H-bonding.[1]
H-Bond Acceptors 4 (COOH, Ether O, F)Enhances solubility in polar aprotic solvents (DMSO, DMF).[1]
Fluorine Effect 2,2-Difluoroethoxy tailIncreases lipophilicity compared to non-fluorinated analogs; reduces solubility in pure water but enhances it in fluorinated solvents or mid-polarity organics.
Structural Logic

The molecule consists of a lipophilic brominated phenyl core and a difluoroethoxy tail, balanced by a hydrophilic carboxylic acid head. This "amphiphilic" nature suggests:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and medium-polarity esters (Ethyl Acetate).[1]

  • Moderate Solubility: Alcohols (Methanol, Ethanol) – likely temperature-dependent.[1]

  • Low Solubility: Non-polar hydrocarbons (Hexane, Heptane) and acidic water.[1]

Predicted Solubility Matrix

Note: The following data represents a predictive model based on Structural Activity Relationships (SAR) of similar halogenated benzoic acids. Validation via the protocol in Section 4 is required.

Solvent ClassSolventPredicted Solubility (25°C)Process Utility
Polar Aprotic DMSO High (>200 mg/mL) Ideal for stock solutions and biological assays.[1]
DMF High (>150 mg/mL) Excellent reaction solvent; difficult to remove (high BP).[1]
THF High (>100 mg/mL) Good for reactions; easy to remove.[1]
Polar Protic Methanol Moderate (20-50 mg/mL) Good for recrystallization (cooling).[1]
Ethanol Moderate (15-40 mg/mL) Preferred "green" solvent for recrystallization.
Isopropanol Low-Mod (5-20 mg/mL) Excellent anti-solvent or for high-temp dissolution.[1]
Esters/Ketones Ethyl Acetate High (50-80 mg/mL) Standard extraction solvent.[1]
Acetone High (>80 mg/mL) Good solubility; not suitable for base-catalyzed reactions (aldol risk).[1]
Non-Polar DCM Moderate (30-60 mg/mL) Good for extraction; environmental concerns.[1]
Heptane/Hexane Negligible (<1 mg/mL) Key Anti-solvent for precipitation.[1]
Aqueous Water (pH 2) Insoluble Product precipitates here.[1]
Water (pH 10) High (as salt) Soluble as carboxylate salt (Na+/K+).[1]

Experimental Methodology: Solubility Determination

To transition from prediction to accurate data, the following self-validating protocol must be executed. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Standard Gravimetric Method (High Throughput)

Best for: Rapid screening of multiple solvents.[1]

  • Preparation: Add excess 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid solid to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

  • Validation: Visually confirm solid remains. If fully dissolved, add more solid until saturation is maintained.[1]

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps).

  • Measurement: Transfer a precise volume (e.g., 1 mL) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen.[1] Weigh the residue.[1]

  • Calculation:

    
    [1]
    
Dynamic Laser Monitoring (Precision)

Best for: Determining the Metastable Zone Width (MSZW) for crystallization. Use a turbidity probe (e.g., Mettler Toledo EasyMax) to detect the exact "clear point" (dissolution) upon heating and "cloud point" (nucleation) upon cooling.[1]

Workflow Diagram

The following diagram illustrates the logical flow for solubility screening and data validation.

SolubilityWorkflowStartStart: Solid SampleSolventAddAdd Solvent(Excess Solid)Start->SolventAddEquilibrateEquilibrate(24-48h @ Temp)SolventAdd->EquilibrateCheckSolidSolid Present?Equilibrate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNoFilterFilter Supernatant(0.45 µm)CheckSolid->FilterYesAddMore->EquilibrateAnalyzeQuantify(HPLC/Gravimetric)Filter->AnalyzeDataFitThermodynamicModelingAnalyze->DataFit

Figure 1: Step-by-step workflow for ensuring thermodynamic equilibrium during solubility screening.

Thermodynamic Modeling

For process scale-up, single-point data is insufficient.[1] You must model solubility (


1
Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzoic acid derivatives.[1]

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis of your experimental data.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).

  • Plot

    
     vs. 
    
    
    .
  • Use the coefficients to predict solubility at any intermediate temperature, allowing for precise yield calculations during cooling crystallization.[1]

Process Optimization: Recrystallization Strategy

The purification of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid relies on exploiting the differential solubility between the product and impurities (often brominated isomers or unreacted starting materials).[1]

Solvent System Selection

Based on the physicochemical profile, two systems are recommended:

  • System A: Ethanol / Water (Anti-solvent method) [1]

    • Mechanism:[1] Dissolve in hot Ethanol (high solubility); slowly add Water (anti-solvent) or cool down.[1]

    • Pros: Green solvents, high recovery yield.[1]

    • Cons: Water may occlude in crystals (requires drying).[1]

  • System B: Ethyl Acetate / Heptane [1]

    • Mechanism:[1] Dissolve in minimal hot Ethyl Acetate; add Heptane until cloud point; cool.

    • Pros: Excellent impurity rejection (non-polar impurities stay in Heptane).[1]

    • Cons: Flammability handling required.[1]

Recrystallization Logic Diagram

RecrystLogicCrudeCrude MaterialDissolveDissolve in Hot Solvent(e.g., EtOH @ 60°C)Crude->DissolveFilterHotHot Filtration(Remove Insolubles)Dissolve->FilterHotNucleateInduce Nucleation(Cool to 40°C or Seed)FilterHot->NucleateGrowthCrystal Growth(Slow Cool to 0-5°C)Nucleate->GrowthIsolateFiltration & Wash(Cold Anti-solvent)Growth->IsolateDryDry(Vac Oven @ 45°C)Isolate->Dry

Figure 2: Optimized recrystallization process flow for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid.

References

  • BenchChem. (2025).[2] Purification of Crude 3-Bromobenzoic Acid by Recrystallization. Retrieved from

  • PubChem. (2023). 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Long, B. et al. (2015).[1] Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Journal of Chemical & Engineering Data. Retrieved from

  • BLD Pharm. (2023).[3] Product Information: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (CAS 1339780-72-1).[3] Retrieved from [1]

  • Scribd. (2015).[1] Solubility of Benzoic Acid in Organic Solvents. Retrieved from

The Privileged Scaffold: Discovery, History, and Applications of Substituted Benzoic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids represent one of the most historically significant and pharmacologically versatile scaffolds in medicinal chemistry. Characterized by a benzene ring bearing a carboxylic acid moiety and one or more functional substituents, this chemical class has yielded a diverse array of therapeutics. From the earliest non-steroidal anti-inflammatory drugs (NSAIDs) to highly potent loop diuretics, the rational substitution of the benzoic acid core has driven over a century of drug discovery. As a Senior Application Scientist, this whitepaper synthesizes the historical milestones, structure-activity relationships (SAR), and self-validating experimental workflows essential for understanding and utilizing substituted benzoic acids.

Historical Milestones in Pharmacological Discovery

The Salicylates: The Dawn of Rational Drug Design

The medicinal use of salicin-containing willow bark dates back millennia, but the modern era of substituted benzoic acids began in 1874 when Hermann Kolbe achieved the first industrial-scale synthesis of salicylic acid (2-hydroxybenzoic acid)[1]. While highly effective for rheumatic fever, its severe gastrointestinal toxicity limited its clinical utility. In 1897, Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid (Aspirin) by acetylating the phenolic hydroxyl group[1]. This early prodrug approach successfully masked the gastric irritant properties while retaining the anti-inflammatory efficacy, establishing the foundation for modern NSAIDs[2].

The Fenamates: Expanding the NSAID Repertoire

In the 1960s, researchers at Parke-Davis, led by Claude Winder, explored anthranilic acid (2-aminobenzoic acid) derivatives, leading to the discovery of the fenamate class of NSAIDs[3]. By substituting the amino group with various phenyl rings, they developed mefenamic acid (1961) and flufenamic acid (1963)[3]. These compounds act as potent inhibitors of cyclooxygenase (COX) enzymes, with mefenamic acid showing strong COX-2 inhibition. Interestingly, certain fenamates like tolfenamic acid possess unique mechanisms among NSAIDs, such as the ability to modulate transcription factors like SP1, opening avenues for neurodegenerative disease research[4].

Sulfamoylbenzoic Acids: The Loop Diuretics

Parallel to NSAID development, the substitution of the benzoic acid core with a sulfamoyl group (-SO₂NH₂) and a halogen yielded groundbreaking cardiovascular drugs. In the 1960s, Karl Sturm introduced furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid)[5]. Furosemide revolutionized the treatment of edema and hypertension by potently inhibiting the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle[5],[6].

Antimetabolites and the Woods-Fildes Theory

The biological importance of benzoic acid derivatives extends to microbial metabolism. In 1940, the Woods-Fildes theory elucidated that sulfonamide antibiotics exert their bacteriostatic effect by competitively inhibiting the bacterial utilization of para-aminobenzoic acid (PABA)[7]. PABA is a critical precursor for microbial folate synthesis, and this discovery was a landmark in understanding competitive enzyme inhibition in drug action[7].

Structure-Activity Relationships: The Hammett Equation & Ortho Effect

The pharmacological diversity of substituted benzoic acids is strictly governed by the electronic and steric effects of their substituents. The Hammett equation (


) quantitatively describes these relationships, where 

and

are the ionization constants of the substituted and unsubstituted benzoic acids, respectively[8],[9].

The Ortho Effect: Unlike meta and para substituents, ortho substituents exert profound steric effects that twist the carboxyl group out of coplanarity with the benzene ring. This physical distortion disrupts resonance delocalization between the ring and the carboxylate, significantly stabilizing the carboxylate anion and increasing acidity, regardless of whether the substituent is inherently electron-donating or electron-withdrawing[10].

Quantitative Data: Hammett Constants and pKa Values

The following table summarizes the electronic effects (


) and resulting acidities of key substituted benzoic acids in aqueous media at 25°C[11],[8],[12].
SubstituentPositionHammett Constant (

)
pKa (Water, 25°C)Primary Electronic Effect
None (H) -0.004.21Reference
-CH₃ Para-0.174.38Electron Donating (+I)
-CH₃ Meta-0.074.28Weak Electron Donating (+I)
-Cl Para+0.233.98Electron Withdrawing (-I > +M)
-Cl Meta+0.373.83Strong Electron Withdrawing (-I)
-NO₂ Para+0.783.43Strong Electron Withdrawing (-M, -I)
-NO₂ Meta+0.713.50Strong Electron Withdrawing (-I)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the standard methodologies used to synthesize and characterize substituted benzoic acids.

Protocol 1: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

This self-validating system leverages high-pressure carboxylation to achieve regioselective ortho-substitution.

  • Preparation of Sodium Phenoxide: React phenol with an equimolar amount of aqueous NaOH.

    • Causality: Deprotonation forms the phenoxide ion, which significantly increases the electron density of the aromatic ring, activating it for electrophilic attack.

  • Rigorous Desiccation: Evaporate the water under vacuum at elevated temperatures until an anhydrous sodium phenoxide powder is obtained.

    • Causality: Trace water will preferentially react with CO₂ to form carbonic acid, quenching the reaction and drastically reducing the yield of the target substituted benzoic acid.

  • Carboxylation: Subject the anhydrous salt to dry CO₂ gas at 5-6 atm and 125°C for several hours.

    • Causality: High pressure forces the weak electrophile (CO₂) to react. The sodium counterion specifically coordinates with both the phenoxide oxygen and the CO₂ oxygen, creating a cyclic transition state that exclusively directs the substitution to the ortho position.

  • Acidification: Dissolve the resulting crude sodium salicylate in water and precipitate with concentrated H₂SO₄.

    • Causality: Protonation converts the highly water-soluble sodium salt into the poorly soluble free salicylic acid, allowing for easy recovery via vacuum filtration.

Protocol 2: Determination of Hammett Constants ( ) via Potentiometric Titration

This protocol determines the


 value of unknown substituents by measuring the shift in pKa relative to benzoic acid[9].
  • Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.

    • Causality: Substituted benzoic acids generally lack sufficient aqueous solubility. The ethanol cosolvent ensures a homogenous single phase for accurate pH measurement while maintaining a stable dielectric constant[11].

  • Titration: Titrate 0.01 M solutions of the substituted benzoic acid with standardized 0.05 M NaOH. Record the pH after each 0.5 mL addition.

  • Half-Equivalence Point Determination: Identify the equivalence volume (

    
    ) from the first derivative of the titration curve. Determine the pH exactly at 
    
    
    
    .
    • Causality: According to the Henderson-Hasselbalch equation (

      
      ), at half-neutralization, the concentration of the acid equals its conjugate base. Therefore, the measured 
      
      
      
      directly equals the
      
      
      [9].
  • Calculation: Calculate the substituent constant using

    
    .
    
    • Causality: Subtracting the pKa of the substituted acid from the reference isolates the pure electronic effect of the substituent on the free energy of ionization[8].

Mechanistic Pathways

The therapeutic efficacy of substituted benzoic acids is driven by their precise interactions with biological targets. The following diagrams illustrate the core signaling and transport pathways inhibited by these compounds.

COX_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Catalysis PGH2 PGG2 / PGH2 COX->PGH2 Prostanoids Prostanoids (Inflammation) PGH2->Prostanoids NSAIDs Aspirin / Fenamates NSAIDs->COX Inhibition

Caption: COX Inhibition Pathway by Substituted Benzoic Acids (Aspirin and Fenamates).

NKCC2_Inhibition Lumen Tubular Lumen (Na+, K+, 2Cl-) NKCC2 NKCC2 Cotransporter Lumen->NKCC2 Binding Cell Intracellular Space NKCC2->Cell Transport Furosemide Furosemide Furosemide->NKCC2 Blockade

Caption: NKCC2 Cotransporter Blockade by Furosemide in the Loop of Henle.

References

1. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics - nih.gov. URL: 2.[11] Ionization Constants of Substituted Benzoic Acids in Ethanol-Water - nih.gov. URL: 3.[1] Aspirin and other anti-inflammatory drugs | Thorax - bmj.com. URL: 4.[8] 1 The Hammett cp relationship - cambridge.org. URL: 5.[4] Fenamates for Neurodegenerative Disorders - encyclopedia.pub. URL: 6.[3] Mefenamic acid - wikipedia.org. URL: 7.[12] Table 7.1 Hammett substituent constants and their modified values - units.it. URL: 8.[9] Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid - viu.ca. URL: 9.[7] past, present and future of medicinal chemistry and drug discovery - iipseries.org. URL: 10. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - nih.gov. URL: 11.[6] Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - nih.gov. URL: 12.[10] What is the ortho effect? - quora.com. URL:

Sources

Reactivity of the bromine atom in 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (CAS: 1339780-72-1) is a highly functionalized aromatic building block frequently utilized in the development of targeted therapeutics. The strategic positioning of the bromine atom—ortho to a fluorinated alkoxy group and meta to a carboxylic acid—creates a unique electronic and steric microenvironment. This whitepaper dissects the reactivity of this specific C–Br bond, providing researchers with causally linked, field-proven methodologies for transition-metal-catalyzed cross-coupling.

Electronic and Steric Microenvironment: The "Push-Pull" Dynamics

To successfully functionalize the C3 position, one must understand the competing electronic forces governing the oxidative addition of the palladium catalyst to the C–Br bond .

  • The Ortho-Alkoxy Effect: A standard methoxy group strongly donates electron density via resonance (+M), which typically deactivates the ring toward oxidative addition by electron-rich Pd(0) species. However, the 2,2-difluoroethoxy group is distinct. The strongly electron-withdrawing –CF₂– moiety exerts a powerful inductive effect (–I), dampening the oxygen's ability to donate electron density. Consequently, the C–Br bond is more electrophilic and undergoes oxidative addition faster than its purely aliphatic alkoxy counterparts.

  • The Meta-Carboxylic Acid: In its protonated state, the –COOH group is electron-withdrawing, further activating the C–Br bond. However, under the basic conditions required for cross-coupling (e.g., K₃PO₄), it deprotonates to form a carboxylate anion (–COO⁻). This anion is electron-donating and highly polar, which can decelerate oxidative addition and drastically alter the solubility profile, necessitating biphasic solvent systems.

Mechanism A Aryl Bromide (Free Acid) B Deprotonation (Carboxylate Anion) A->B Base (K3PO4) C Pd(0)L2 Coordination (π-Complex) B->C Pd(0) Catalyst D Oxidative Addition (C-Br Cleavage) C->D Rate-Limiting E Pd(II) Aryl Complex (Transmetalation Ready) D->E Fast

Fig 1. Mechanistic pathway of Pd-catalyzed oxidative addition for the aryl bromide.

Catalyst Selection and Kinetic Performance

The steric bulk of the ortho-difluoroethoxy group impedes the approach of the Pd catalyst, making first-generation ligands like PPh₃ highly inefficient. To overcome this, dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are mandatory. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the biaryl backbone provides the steric bulk necessary to force the subsequent reductive elimination step, preventing off-target protodehalogenation.

Table 1: Comparative Catalyst Performance for Ortho-Alkoxy Aryl Bromide Cross-Coupling

Catalyst / Ligand SystemLigand ClassificationRelative Oxidative Addition RateTypical Conversion (%)Primary Side Reaction
Pd(PPh₃)₄MonodentateSlow< 20%Protodehalogenation
Pd(dppf)Cl₂BidentateModerate40 - 60%Homocoupling
Pd(OAc)₂ / SPhosDialkylbiarylFast> 85%None (Clean Conversion)
Pd(OAc)₂ / XPhosDialkylbiarylVery Fast> 90%None (Clean Conversion)

Data synthesized from benchmark studies on sterically hindered ortho-alkoxy arenes[1].

Self-Validating Experimental Methodologies

The following protocol details a Suzuki-Miyaura cross-coupling designed specifically to accommodate the free carboxylic acid without requiring a separate esterification step. The causality of the solvent choice (Toluene/Water) is critical: the water solubilizes the carboxylate salt and the inorganic base, while the toluene dissolves the boronic acid and the active Pd(0) species, with the reaction occurring at the biphasic interface.

Protocol: Biphasic Suzuki-Miyaura Coupling of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Self-Validation Checkpoint: Before beginning, ensure the boronic acid partner is free of boroxine anhydrides (verify via ¹H NMR), as these skew stoichiometry and stall the catalytic cycle.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (1.0 equiv, 1.0 mmol), the target aryl/alkyl boronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Rationale: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the first equivalent is consumed entirely by deprotonating the carboxylic acid. The remaining two equivalents drive the transmetalation step.

  • Atmosphere Control: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Nitrogen (repeat 3 times).

    • Rationale: Pd(0) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst death (visible as a sudden precipitation of black palladium).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized Water (1.0 mL) via syringe.

  • Thermal Activation: Stir the biphasic mixture vigorously (1000 rpm) at 90 °C for 16 hours.

    • Rationale: High-speed stirring is non-negotiable in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • In-Process Monitoring (Self-Validation): At 14 hours, withdraw a 10 µL aliquot of the organic layer, dilute with LC-MS grade MeCN, and analyze. The disappearance of the starting material mass (m/z 281/283) and the appearance of the product mass confirms cycle completion.

  • Workup and Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Rationale: Acidification reprotonates the carboxylate, driving the product into the organic (EtOAc) layer.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).

Protocol Step1 1. Reagent Assembly Ar-Br + R-B(OH)2 + Pd(OAc)2 + SPhos Step2 2. Atmosphere Control Evacuate & Backfill with N2 (3x) Step1->Step2 Step3 3. Solvent & Base Add Degassed Toluene/H2O + K3PO4 Step2->Step3 Step4 4. Thermal Activation Stir at 90°C for 16 Hours Step3->Step4 Step5 5. Workup Acidify to pH 3, Extract with EtOAc Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Mechanistic Pitfalls

Even with optimized protocols, researchers may encounter specific failure modes:

  • Protodehalogenation (Formation of 4-(2,2-difluoroethoxy)benzoic acid): If LC-MS reveals significant debromination without coupling, the reductive elimination step is too slow. Solution: Switch from SPhos to the more sterically demanding XPhos to accelerate reductive elimination, or verify that the boronic acid has not degraded.

  • Catalyst Poisoning: If the reaction stalls at 50% conversion, the carboxylate anion may be coordinating too strongly to the Pd(II) center, preventing transmetalation. Solution: Pre-esterify the carboxylic acid (e.g., using TMS-diazomethane to form the methyl ester) prior to cross-coupling, which neutralizes the anionic interference.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Li, C., Chen, T., Li, B., & Tang, W. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Methodological & Application

Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid from 3-bromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid from 3-bromo-4-hydroxybenzoic acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Analysis

The target molecule, 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid , is a high-value pharmacophore often utilized in the development of URAT1 inhibitors (e.g., Lesinurad analogs) and kinase inhibitors. The introduction of the 2,2-difluoroethoxy moiety modulates lipophilicity (


) and metabolic stability compared to non-fluorinated alkoxy chains, while the bromine atom serves as a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Synthetic Strategy: The "Protect-Alkylate-Deprotect" Paradigm

While direct alkylation of 3-bromo-4-hydroxybenzoic acid is theoretically possible, it is operationally fraught with regioselectivity issues. The carboxylic acid proton (


) is significantly more acidic than the phenolic proton (

). Treatment with base and an alkylating agent typically results in a mixture of:
  • Ester: Alkylation at the carboxylate (Kinetic/Thermodynamic product).

  • Ether-Ester: Double alkylation (Major impurity).

  • Ether-Acid: The desired product (Low yield).

The Authoritative Protocol presented here utilizes a robust Ester-Protection Route . By transiently masking the carboxylic acid as a methyl ester, we force alkylation exclusively at the phenolic oxygen. This ensures high purity and reproducibility, essential for GLP/GMP environments.

Reaction Workflow & Mechanism (Graphviz)

The following diagram outlines the logical flow and chemical transformations.

SynthesisPath cluster_conditions Critical Control Points SM Starting Material 3-Bromo-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Activation Int1 Intermediate 1 Methyl 3-bromo-4-hydroxybenzoate Step1->Int1 Protection Step2 Step 2: O-Alkylation (2,2-Difluoroethyl tosylate/bromide, K2CO3, DMF, 60°C) Int1->Step2 Williamson Ether Synthesis Int2 Intermediate 2 Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate Step2->Int2 Substitution (Sn2) Step3 Step 3: Saponification (LiOH, THF/H2O, RT) Int2->Step3 Hydrolysis Product Target Product 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid Step3->Product Deprotection

Caption: Three-stage synthetic workflow ensuring regioselective alkylation of the phenolic hydroxyl group.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

Objective: Protect the carboxylic acid to prevent side reactions.

Reagents:

  • 3-Bromo-4-hydroxybenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10-20 volumes)

  • Sulfuric acid (

    
    , conc., 0.5 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-bromo-4-hydroxybenzoic acid and Methanol (MeOH).

  • Catalyst Addition:

    • Method A (

      
      ): Add conc. 
      
      
      
      dropwise at room temperature. Heat to reflux (65°C) for 6-12 hours.
    • Method B (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ): Cool MeOH to 0°C. Add 
      
      
      
      dropwise (exothermic). Add substrate.[1][2][3][4][5][6] Heat to reflux for 3 hours.
  • Monitor: Check TLC (Hexane/EtOAc 7:3). Product (

    
    ) is less polar than SM.
    
  • Workup: Concentrate MeOH under reduced pressure. Pour residue into ice water.

  • Isolation: Filter the resulting white precipitate. Wash with cold water and saturated

    
     (to remove trace acid). Dry in a vacuum oven at 45°C.
    
  • Yield: Expect 90-95% as a white solid.

Step 2: O-Alkylation (The Critical Step)

Objective: Install the 2,2-difluoroethyl group via Williamson Ether Synthesis.

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (Int-1, 1.0 eq)

  • Electrophile: 2,2-Difluoroethyl tosylate (1.2 eq) OR 1-Bromo-2,2-difluoroethane (1.5 eq).

    • Note: The tosylate is preferred for higher yields and milder conditions. The bromide is volatile (

      
      ) and requires a sealed tube or efficient condenser.
      
  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Additive: Potassium Iodide (KI, 0.1 eq) – Essential if using the bromide to facilitate Finkelstein exchange.

Procedure:

  • Setup: In a dry flask under Nitrogen (

    
    ), dissolve Int-1 in DMF (5 mL/g).
    
  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow (phenoxide formation).
    
  • Alkylation: Add the electrophile (Tosylate or Bromide).

  • Reaction:

    • If Tosylate: Heat to 60-70°C for 4-6 hours.

    • If Bromide: Heat to 70-80°C for 8-12 hours (sealed vessel recommended).

  • Validation: Monitor by HPLC or TLC. Disappearance of the phenol is critical.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Separate phases. Wash organic layer with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[6][7]
  • Purification: Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 0-20% EtOAc).

  • Yield: Expect 75-85%.

Step 3: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to release the final acid.

Reagents:

  • Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate (Int-2, 1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    , 2.5 eq).
    
  • Solvent: THF/Water (3:1 ratio) or MeOH/Water.

Procedure:

  • Dissolution: Dissolve Int-2 in THF.

  • Hydrolysis: Add solution of

    
     in water.
    
  • Reaction: Stir at RT for 2-4 hours. (Heating to 50°C accelerates the reaction if sluggish).

  • Acidification: Concentrate THF under vacuum. Acidify the aqueous residue with 1M HCl to pH

    
     2-3.
    
  • Precipitation: The product usually precipitates as a white solid.

  • Isolation: Filter, wash with water, and dry.[1][6][7] Recrystallize from Ethanol/Water if necessary.

  • Final Yield: Expect 90-95% for this step.

Data Summary & Troubleshooting

Quantitative Parameters
ParameterSpecificationNotes
Overall Yield 60 - 75% Calculated over 3 steps.
Purity (HPLC) > 98%Required for biological assays.
Appearance White to Off-white powderYellowing indicates oxidation or residual DMF.
1H NMR Diagnostic

6.1-6.4 ppm (

,

)
Characteristic triplet of triplets (

).
Troubleshooting Guide
  • Incomplete Alkylation (Step 2): If starting phenol remains, add 0.5 eq more electrophile and raise temp by 10°C. Do not exceed 90°C to avoid decomposition of the difluoroethyl group (elimination to difluoroethylene).

  • Blackening of Reaction (Step 2): Indicates DMF decomposition or phenol oxidation. Ensure inert atmosphere (

    
    ) and use fresh, anhydrous DMF.
    
  • Poor Solubility (Step 3): If the ester is insoluble in MeOH/Water, switch to THF/Water. The intermediate must be in solution for efficient hydrolysis.

References

  • Preparation of 3-bromo-4-hydroxybenzoic acid (Starting Material)

    • Method: Bromination of p-hydroxybenzoic acid in acetic acid.[8]

    • Source: PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • General Alkylation Protocol (Analogous Chemistry)

    • Context: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid via ester protection.
    • Source: Lv, P., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Esterification of 3-bromo-4-hydroxybenzoic acid

    • Source: Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.[6] Retrieved from

  • Fluoroalkylation Reagents & Conditions

    • Context: Use of fluoroalkyl tosyl
    • Source: WIPO. (2010). WO/2010/086877 Process for the preparation of 3-bromo-4-fluorobenzaldehyde. (Analogous halo-aryl processing). Retrieved from [Link][2][6]

Sources

Application Notes and Protocols for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Synthetic Pathways

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a carboxylic acid handle for derivatization, a bromine atom for cross-coupling reactions, and a difluoroethoxy group to enhance pharmacokinetic properties, make it an attractive starting material for the synthesis of novel compounds. The presence of the difluoroethoxy moiety can significantly impact lipophilicity, metabolic stability, and binding affinity of target molecules, making this building block particularly relevant for drug discovery programs.

This guide provides an in-depth overview of the applications of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid, complete with detailed protocols for its use in key synthetic transformations. The methodologies presented herein are based on established chemical principles and analogous reactions reported in the literature for similar substrates.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid and related compounds is provided in the table below. It is important to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before handling this compound.

PropertyValue (Predicted/Analogous Data)Source
Molecular FormulaC₉H₇BrF₂O₃N/A
Molecular Weight279.05 g/mol N/A
AppearanceWhite to off-white solid[1]
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, THF)N/A

General Safety Precautions:

Handle 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Core Applications and Synthetic Protocols

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a versatile reagent that can participate in a variety of chemical transformations. The carboxylic acid group can be readily converted to amides, esters, and other derivatives, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for the coupling of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid with a primary or secondary amine using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol: HATU-Mediated Amide Coupling

AmideFormation

Materials:

  • 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines[2][3][4]. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

SuzukiCoupling

Materials:

  • 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation[5][6][7]. The choice of palladium catalyst, ligand, base, and solvent can be critical and may require optimization for specific substrates[8][9]. The use of a phosphine ligand such as triphenylphosphine (in Pd(PPh₃)₄) is common, and an inorganic base is necessary to facilitate the transmetalation step of the catalytic cycle.

Esterification

The carboxylic acid moiety can be easily converted to an ester, which can be a final product or a protecting group for further transformations. Fischer esterification is a classic method for this conversion.

Protocol: Fischer Esterification

Esterification

Materials:

  • 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

  • Alcohol (e.g., methanol, ethanol) (in large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • If necessary, purify the product by distillation or column chromatography.

Rationale: Fischer esterification is an equilibrium-controlled reaction[10]. Using a large excess of the alcohol as the solvent drives the equilibrium towards the product side. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.

Conclusion

3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. The protocols provided in this guide offer a starting point for its application in amide bond formation, Suzuki-Miyaura cross-coupling, and esterification reactions. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates. The versatility of this reagent makes it a valuable addition to the synthetic chemist's toolbox, enabling the exploration of new chemical space in drug discovery and materials science.

References

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3-bromo-4-fluoro-. Substance Details - SRS. Retrieved from [Link]

  • Pharos. Benzoic acid, 3-bromo-4-fluoro-. Retrieved from [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Wiley Online Library. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. EP1045823B1 - Process for making certain benzoic acid compounds.
  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • PubChem. 4-Bromo-2,3-difluorobenzoic acid. Retrieved from [Link]

  • Google Patents. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • SciSpace. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Retrieved from [Link]

Sources

Step-by-step guide to the esterification of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Step-by-Step Guide to the Esterification of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis, crucial for the development of new chemical entities in the pharmaceutical and materials science sectors. 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a valuable building block whose ester derivatives are of significant interest for modifying solubility, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for three robust esterification methods applicable to this substrate: the classic Fischer-Speier Esterification, the highly efficient Thionyl Chloride-mediated synthesis, and the mild Steglich Esterification. By explaining the causality behind procedural steps and offering multiple validated pathways, this document serves as an authoritative resource for chemists to select and execute the optimal esterification strategy based on their specific experimental constraints and objectives.

Introduction: Strategic Importance of Esterification

The ester functional group is a cornerstone of medicinal chemistry and drug design. The esterification of a parent carboxylic acid, such as 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid, is a key strategy for creating prodrugs, modulating lipophilicity, and improving oral bioavailability. The choice of esterification method is critical and depends on factors such as the stability of the starting material, the desired scale of the reaction, and the reactivity of the alcohol.

This guide details three field-proven methods, each with distinct advantages, to provide researchers with a versatile synthetic toolkit.

  • Fischer-Speier Esterification: A thermodynamically controlled, acid-catalyzed reaction ideal for simple, robust substrates and large-scale synthesis where cost-effectiveness is paramount.[1]

  • Thionyl Chloride (SOCl₂) Method: A high-yield, two-step process involving the formation of a highly reactive acyl chloride intermediate. This method is suitable for less reactive alcohols and when near-quantitative conversion is desired.[2]

  • Steglich Esterification: A mild, coupling agent-mediated reaction that proceeds at room temperature, making it the method of choice for acid-sensitive substrates or complex molecules where harsh conditions must be avoided.[3][4]

General Experimental Workflow

All three methodologies follow a similar overarching workflow, from reaction setup to final product characterization. The following diagram illustrates the typical experimental sequence.

G Setup Reaction Setup (Reagents & Solvent) Reaction Esterification Reaction (Heating / Stirring) Setup->Reaction Initiate Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Reaction Complete Purification Purification (Drying & Solvent Removal) Workup->Purification Isolate Organic Phase Analysis Product Characterization (NMR, MS, IR) Purification->Analysis Obtain Crude/Pure Product

Caption: General laboratory workflow for esterification synthesis.

Protocol I: Fischer-Speier Esterification

This method relies on driving a reversible reaction forward by using a large excess of the alcohol, which often serves as the solvent, and a strong acid catalyst.[5][6] It is particularly well-suited for producing simple alkyl esters (e.g., methyl, ethyl).

Rationale & Mechanistic Insight

The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄).[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product.[8] The continuous removal of water or the use of excess alcohol shifts the equilibrium towards the products, in accordance with Le Châtelier's principle.[9]

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Eq.
3-Bromo-4-(2,2-difluoroethoxy)benzoic acidC₉H₇BrF₂O₃297.05297 mg1.01.0
Methanol (or other simple alcohol)CH₃OH32.0410 mL~247~247
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.08~0.05 mL (1 drop)~0.090.09
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.1250 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.NaHCO₃84.0130 mL--
Brine (Saturated NaCl soln.)NaCl58.4415 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~2 g--
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (297 mg, 1.0 mmol).

  • Reagent Addition: Add methanol (10 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (~0.05 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Cooling & Quenching: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (25 mL) and transfer the solution to a separatory funnel. Add 25 mL of deionized water and shake gently, venting frequently. Separate the layers and collect the organic (ether) layer.[11]

  • Washing: Wash the organic layer sequentially with:

    • 2 x 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[12]

    • 1 x 15 mL of brine to remove residual water.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the solution into a pre-weighed round-bottom flask to remove the drying agent.

  • Final Concentration: Remove the solvent (diethyl ether) via rotary evaporation to yield the crude ester product, which can be further purified by column chromatography if necessary.

Protocol II: Thionyl Chloride (SOCl₂) Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate, which readily reacts with an alcohol to form the ester. It is often faster and higher yielding than the Fischer method.[2][13]

Rationale & Mechanistic Insight

The carboxylic acid first reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which then attacks the acyl moiety to form the acyl chloride.[14] This acyl chloride is a potent electrophile. In the second step, the addition of an alcohol leads to a rapid nucleophilic acyl substitution, where the alcohol displaces the chloride, to form the final ester product. Gaseous byproducts (SO₂ and HCl) are evolved, helping to drive the reaction to completion.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Eq.
3-Bromo-4-(2,2-difluoroethoxy)benzoic acidC₉H₇BrF₂O₃297.05297 mg1.01.0
Thionyl Chloride (SOCl₂)SOCl₂118.970.1 mL1.41.4
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL--
Methanol (or other alcohol)CH₃OH32.040.5 mL12.312.3
Pyridine (optional, as acid scavenger)C₅H₅N79.100.1 mL1.21.2
Step-by-Step Protocol
  • Reaction Setup (Acyl Chloride Formation): In a flame-dried, 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (297 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (0.1 mL, 1.4 mmol) dropwise via syringe. A catalytic amount of DMF (1 drop) can accelerate this step.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure (a base trap with NaOH solution is recommended for the vacuum line).

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL) under an inert atmosphere and cool to 0°C.

  • Alcohol Addition: Slowly add the desired alcohol (e.g., methanol, 0.5 mL, 12.3 mmol). If the alcohol is expensive or complex, pyridine can be added to scavenge the HCl byproduct.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis shows complete consumption of the acyl chloride.

  • Work-up: The work-up procedure is similar to that described in Section 3.3 (Steps 6-9) , involving extraction, washing with water and NaHCO₃ solution, drying, and solvent removal.

Protocol III: Steglich Esterification

This is an exceptionally mild method that uses a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[3][15] It is ideal for acid- or heat-sensitive substrates.

Rationale & Mechanistic Insight

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can slowly rearrange to a stable N-acylurea byproduct. The role of DMAP is crucial; as a potent nucleophile, it rapidly intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate does not undergo rearrangement and is rapidly attacked by the alcohol to furnish the desired ester, releasing DMAP to continue the catalytic cycle. The DCC is consumed by abstracting the elements of water, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[16]

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Eq.
3-Bromo-4-(2,2-difluoroethoxy)benzoic acidC₉H₇BrF₂O₃297.05297 mg1.01.0
Alcohol (e.g., Benzyl Alcohol)C₇H₈O108.14120 µL1.11.1
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33227 mg1.11.1
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1712 mg0.10.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL--
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (297 mg, 1.0 mmol), the desired alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir the mixture until all solids dissolve.

  • Initiation: Cool the flask in an ice bath (0°C). In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in a small amount of anhydrous DCM (~2 mL) and add this solution dropwise to the reaction mixture.

  • Reaction: A white precipitate (dicyclohexylurea - DCU) will begin to form. Remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, cool the mixture again to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU, washing the filter cake with a small amount of cold DCM.

  • Work-up and Purification: The filtrate is then subjected to the standard aqueous work-up as described in Section 3.3 (Steps 6-9) . The organic layer is washed with dilute HCl (to remove residual DMAP), water, NaHCO₃ solution, and brine, before being dried and concentrated.

Safety & Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[18][19]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Handle with extreme care under anhydrous conditions.

  • DCC: A potent skin sensitizer and allergen. Avoid all direct contact.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Add slowly and carefully to other reagents.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hughes, D. L. (2024). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Otera, J. (2003). Esterification. John Wiley & Sons. [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Pawar, S. S., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • BYJU'S. (2019). Fischer Esterification. BYJU'S. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

  • Pereira, C. S. M., & de Sousa, R. M. F. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. [Link]

  • LibreTexts Chemistry. (2023). Making Esters From Carboxylic Acids. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Camp, D., & Jenkins, I. D. (1989). The mechanism of the Mitsunobu esterification reaction. Part I. The involvement of phosphoranes and oxyphosphonium salts. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Mitsunobu Reaction Mechanism. YouTube. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • University of Missouri-St. Louis. (n.d.). Lab5 procedure esterification. UMSL. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. [Link]

  • OpenStax. (2023). Reactions of Carboxylic Acids. OpenStax. [Link]

  • Afzal, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ScienceDirect. [Link]

  • LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2021). Reaction Work-Ups. LibreTexts. [Link]

  • University of California, Irvine. (n.d.). The Fischer Esterification. UCI. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org. [Link]

  • LibreTexts Chemistry. (2021). Esterification (Experiment). LibreTexts. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol.
  • PubChem. (n.d.). 3-bromo-4-(2,2-difluoroethoxy)benzoic acid. PubChem. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem. [Link]

  • Google Patents. (2003). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. ijtsrd.com. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in Suzuki coupling of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Introduction: The Substrate Challenge

Subject: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid Classification: Sterically Hindered / Unprotected Acidic Substrate

You are encountering low conversion with this substrate because it presents a "Perfect Storm" of three antagonistic factors in palladium catalysis:

  • Catalyst Poisoning (The Acid): The free carboxylic acid (C1) can coordinate to Pd(II) intermediates, displacing ligands and forming unreactive palladium-carboxylate species.

  • Steric Hindrance (The Ortho-Alkoxy): The 2,2-difluoroethoxy group at C4 is ortho to the bromine at C3. This creates significant steric bulk that impedes the Oxidative Addition step, particularly because the fluorinated tail is bulkier than a simple methoxy group.

  • Electronic Deactivation: While the carboxylic acid is electron-withdrawing (activating for oxidative addition), the ortho-alkoxy group is electron-donating by resonance. However, the terminal fluorines create a dipole that can destabilize the transition state for oxidative addition.

This guide provides a diagnostic workflow and a specific "Gold Standard" protocol to overcome these barriers.

Phase 1: Diagnostic Workflow

Before altering your chemistry, determine where the cycle is breaking. Use this logic flow to diagnose the root cause.

TroubleshootingMatrix Start Analyze Reaction Mixture (LCMS / HPLC) CheckSM Is Starting Material (Aryl Bromide) Consumed? Start->CheckSM NoSM SM Consumed CheckSM->NoSM < 10% Remaining YesSM SM Remains (Low Conversion) CheckSM->YesSM > 50% Remaining CheckProd Is Desired Product Formed? NoSM->CheckProd OxAddFailure Issue: Oxidative Addition Failure Catalyst dead or sterically blocked. YesSM->OxAddFailure No Product Protodeboronation Issue: Protodeboronation Boronic acid hydrolyzed. Pd is active but lacks partner. CheckProd->Protodeboronation No Product (Boronic Acid gone) Homocoupling Issue: Homocoupling Oxidant present (O2) or Disproportionation. CheckProd->Homocoupling Biaryl Dimer Found

Caption: Diagnostic logic to distinguish between catalyst failure (Oxidative Addition) and reagent instability (Protodeboronation).

Phase 2: Technical Deep Dives & Solutions

Module 1: The "Free Acid" Problem

Symptom: The reaction turns black (Pd precipitation) immediately or stalls after 10% conversion. Mechanism: Carboxylic acids react with Pd precursors to form stable, unreactive carboxylate-bridged dimers. Furthermore, the acid consumes 1 equivalent of your base immediately.

  • Solution A (The Salt Strategy): You must use 3.0 - 4.0 equivalents of base .

    • 1.0 eq to deprotonate the carboxylic acid (forming the soluble salt).

    • 2.0+ eq to drive the Suzuki catalytic cycle.[1]

  • Solution B (Solvent Switch): The resulting carboxylate salt is insoluble in pure Toluene or THF. You must use a water-miscible co-solvent system to keep the reactive species in solution.

    • Recommended: 1,4-Dioxane/Water (4:1) or DMF/Water.

Module 2: Steric Hindrance (The Ortho-Difluoroethoxy)

Symptom: SM remains unreacted despite high temperature. Mechanism: The bulky ether group blocks the palladium center from approaching the C-Br bond. Standard ligands like PPh3 or dppf are too small to force the active species open or too crowded to allow approach.

  • Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

    • SPhos: The gold standard for ortho-substituted substrates. Its methoxy groups provide hemilabile coordination that stabilizes the Pd(0) species while its bulk promotes the difficult Reductive Elimination step.

    • XPhos: Even bulkier; use if SPhos fails.

Module 3: Protodeboronation

Symptom: The Aryl Bromide (SM) is untouched, but the Boronic Acid is gone (converted to Ar-H). Mechanism: The difluoroethoxy group is stable, but your coupling partner (the boronic acid) likely is not. High pH and high temp accelerate the hydrolysis of the C-B bond.

  • Solution:

    • Base: Switch from Carbonates (

      
      , 
      
      
      
      ) to Phosphates (
      
      
      ). Phosphate is milder and buffers the pH, reducing protodeboronation rates [1].
    • Addition: Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep its instantaneous concentration low relative to the catalyst.

Phase 3: Optimized Experimental Protocols

Option A: The "Direct Coupling" (Optimized for Free Acid)

Use this if you cannot protect the acid.

ComponentEquivalentsRole
Substrate 1.03-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Boronic Acid 1.5 - 2.0 Excess required to account for protodeboronation.[1]
Catalyst 0.05 (5 mol%)Pd(OAc)2 + SPhos (1:2 ratio) OR SPhos Pd G3
Base 3.5 K3PO4 (finely ground).
Solvent [0.2 M]1,4-Dioxane / Water (4:1) .[2] Degassed.
Temp 80 - 100°CHigh temp needed for sterics.

Step-by-Step:

  • Charge a reaction vial with the Substrate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.5 eq).
    
  • Add SPhos Pd G3 precatalyst (5 mol%). Note: Precatalysts are superior to mixing Pd(OAc)2/Ligand in situ for difficult substrates.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3).

  • Add degassed Dioxane/Water (4:1) via syringe.

  • Heat to 80°C. Monitor by LCMS at 1 hour.

  • Checkpoint: If conversion is <50% after 2 hours, raise temp to 100°C.

Option B: The "Protection First" Route (Highest Reliability)

If Option A fails, the free acid is likely destabilizing your specific boronic partner too aggressively.

  • Esterification: Treat substrate with MeOH/H2SO4 (cat.) or TMS-Diazomethane to form the Methyl Ester .

  • Coupling: The methyl ester is neutral and highly soluble in organic solvents.

    • Conditions: Pd(dppf)Cl2 or SPhos Pd G3, K2CO3, Toluene/Water (10:1), 80°C.

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) to return to the acid.

    • Why: Although this adds 2 steps, the Suzuki yield often jumps from <20% to >90%, saving time overall.

FAQ: Troubleshooting Specific Failures

Q: I see a "homocoupling" dimer of my boronic acid, but no product. A: This indicates your catalyst is active (it oxidized the boron), but the oxidative addition into your Aryl Bromide is too slow.

  • Fix: The steric barrier of the 2,2-difluoroethoxy group is too high for your current ligand. Switch to XPhos or P(tBu)3 (highly active for bulky chlorides/bromides).

Q: The reaction mixture turns into a solid gel. A: You are forming the potassium salt of your benzoic acid, which is crashing out.

  • Fix: Increase the water content in your solvent mixture (go to 2:1 Dioxane:Water) or switch to n-Butanol as the solvent, which dissolves polar salts better at high temperatures.

Q: Can I use Pd(PPh3)4? A: No. Tetrakis is notoriously poor for sterically hindered substrates and unstable in the presence of free acids (which protonate the phosphine ligands). It will likely result in 0% conversion.

References

  • Kinetic Studies on Protodeboronation

    • Title: Mechanism of the Protodeboronation of Arylboronic Acids[3][4]

    • Source:J. Am. Chem. Soc.[5][6][7] 2016, 138, 13, 4302–4305

    • URL:[Link]

  • Ligand Selection for Hindered Substrates

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for SPhos and XPhos
    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473
    • URL:[Link]

  • Coupling of Free Carboxylic Acids

    • Title: Palladium-Catalyzed Biaryl Coupling of Unprotected Carboxylic Acids
    • Source:Adv. Synth.
    • URL:[Link]

Sources

Removal of unreacted starting materials from 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

[1][2][3][4]

Current Status: Active Document ID: TSC-CHEM-2024-089 Topic: Removal of Unreacted Starting Materials & Impurities Applicable Synthesis: Williamson Ether Synthesis via 3-Bromo-4-hydroxybenzoic acid[1][2]

Technical Overview & Chemical Logic

This guide addresses the purification of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (Target), typically synthesized via the alkylation of 3-Bromo-4-hydroxybenzoic acid (Starting Material / SM) with a 2,2-difluoroethyl electrophile (tosylate, triflate, or halide).[1][2]

The Separation Challenge

The difficulty in purifying this compound arises because both the Target and the SM are benzoic acid derivatives.[1][2] Standard acid-base extractions (e.g., dissolving in NaHCO₃ and precipitating with HCl) often fail to separate them because both compounds contain a carboxylic acid moiety (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

132
The Solution: Exploiting Lipophilicity & Phenolic Acidity

To achieve high purity (>98%), we must exploit two key differences:[1]

  • Lipophilicity (LogP): The introduction of the 2,2-difluoroethoxy group significantly increases the lipophilicity of the Target compared to the polar, hydrogen-bond-donating SM.[1][2]

  • Phenolic Functionality: The SM possesses a phenolic hydroxyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), allowing for specific solubility behaviors in polar protic solvents that the ether-capped Target lacks.[1][3][2]
    
Comparative Properties Table
PropertyStarting Material (SM)Target ProductSeparation Implication
Structure 3-Bromo-4-hydroxybenzoic acid3-Bromo-4-(2,2-difluoroethoxy)benzoic acidTarget lacks H-bond donor (OH).[1][2]
Acidity Diprotic (-COOH & Phenolic -OH)Monoprotic (-COOH only)SM is more soluble in high pH aqueous media.[1][2]
Polarity High (Polar)Medium (Lipophilic)Target is more soluble in organic solvents (DCM, EtOAc).[2]
State High melting solid (>150°C)SolidTarget crystallizes from non-polar/polar mixes.[2]

Troubleshooting Decision Matrix

Use the following workflow to determine the correct purification strategy based on your crude material's impurity profile (determined via HPLC or TLC).

PurificationLogicStartCrude Product Analysis(HPLC/TLC)CheckSMImpurity: Unreacted Phenol (SM)(3-Bromo-4-hydroxybenzoic acid)Start->CheckSMHigh Polar ImpurityCheckAlkImpurity: Alkylating Agent(2,2-Difluoroethyl tosylate/bromide)Start->CheckAlkHigh Non-Polar ImpurityCheckColorImpurity: Dark Color/Tars(Oxidized Phenols)Start->CheckColorVisual InspectionActionRecrystPROTOCOL A:Selective Recrystallization(EtOH/Water)CheckSM->ActionRecrystTarget is less solubleActionWashPROTOCOL B:Non-Polar Trituration(Heptane/Hexanes)CheckAlk->ActionWashImpurity is solubleActionCarbonPROTOCOL C:Activated Carbon Filtration(Hot EtOH)CheckColor->ActionCarbonAdsorption

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity identification.[1][2]

Validated Protocols

Protocol A: Removal of Unreacted Starting Material (Phenol)

Mechanism: The unreacted 3-bromo-4-hydroxybenzoic acid is significantly more water-soluble than the fluorinated ether product, especially in hot aqueous alcohols.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Precipitation: Slowly add hot water dropwise until persistent turbidity is observed (Ratio approx. 1:1 to 1:2 Alcohol:Water).[1][2]

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.

    • Note: The more lipophilic Target will crystallize out.[1][2] The polar SM (phenol) tends to remain in the aqueous mother liquor.[1][2]

  • Filtration: Filter the solid and wash the cake with cold 20% EtOH in Water.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Removal of Alkylating Agents (Oils/Gums)

Mechanism: 2,2-difluoroethyl tosylate/triflate are organic liquids or low-melting solids with high solubility in non-polar solvents.[1][2] The Target acid is insoluble in non-polar alkanes.[1][2]

  • Slurry: Place the crude solid in a flask and add n-Heptane or Hexanes (10 mL per gram of solid).

  • Trituration: Sonicate or vigorously stir the slurry for 30 minutes at room temperature.

    • Tip: If the impurity is stubborn, warm the heptane slightly (40°C), but do not boil.[2]

  • Filtration: Filter the solid.[1][2][4] The filtrate (liquid) will contain the unreacted alkylating agent.[1][2]

  • Wash: Wash the filter cake with fresh Hexanes.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a basic wash (NaOH) to remove the starting material?

A: Both the Starting Material and the Target are carboxylic acids.[1][2] If you use NaOH or NaHCO₃, both compounds will deprotonate and dissolve in the aqueous layer.[1][2]

  • Advanced Tip: While theoretically, the phenol has a second acidic proton (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), creating a dianion, the solubility difference is rarely sufficient to effect a clean separation from the mono-anion product in a standard extraction funnel.[1][3][2] Recrystallization (Protocol A) is far superior for this specific pair.[2]
    
Q2: I see a new spot on TLC that is less polar than my product. What is it?

A: This is likely the Ester Impurity .[1][2] If you used a carboxylic acid as the nucleophile in the presence of an alkyl halide and base, you may have accidentally alkylated the carboxylic acid oxygen (esterification) instead of, or in addition to, the phenol oxygen.[1]

  • Fix: Treat the crude material with aqueous NaOH (2M) at 50°C for 1 hour. This will hydrolyze the unwanted ester back to the acid (Target) or SM, while leaving the ether bond (Target) intact.[2] Then proceed to Protocol A.

Q3: My product is colored (brown/pink). How do I fix this?

A: Phenolic starting materials oxidize easily to form quinones, which are highly colored.[2]

  • Fix: Dissolve the product in Acetone or Ethanol. Add Activated Carbon (10 wt%).[1][2] Heat to reflux for 15 minutes. Filter while hot through a Celite pad.[1][2] Evaporate solvent and recrystallize.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (General reference for Williamson Ether Synthesis and Recrystallization techniques).

  • PubChem. 3-Bromo-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link] (Accessed Feb 2026).[2]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed.; Wiley-VCH: Weinheim, 2003.[1][2] (Reference for solubility parameters of phenols vs ethers).

Improving the regioselectivity of the synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Case ID: REGIO-BR-DFE-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Bromination-First" Strategy

To achieve high regioselectivity in the synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid , you must adhere to a specific order of operations. Attempting to brominate the alkoxylated intermediate (4-(2,2-difluoroethoxy)benzoic acid) often leads to poor regiocontrol due to the steric bulk of the difluoroethoxy group and the competing electronic effects.[1]

The Validated Pathway:

  • Regioselective Bromination: Install the bromine atom ortho to the hydroxyl group on 4-hydroxybenzoic acid.[2]

  • Esterification (Protection): Mask the carboxylic acid to prevent competitive esterification during the alkylation step.[1]

  • O-Alkylation: Introduce the 2,2-difluoroethyl group using a specific base/solvent system.[1]

  • Saponification: Reveal the final acid.

Phase 1: Regioselective Bromination[1]

Objective: Selectively brominate position 3 without generating the 3,5-dibromo impurity.

The Mechanism

The hydroxyl group (-OH) is a strong ortho, para-activator.[1][2] The carboxylic acid (-COOH) is a meta-deactivator.[1][2] In 4-hydroxybenzoic acid, position 3 is ortho to the activator and meta to the deactivator. These effects reinforce each other, making position 3 highly nucleophilic.[1]

Protocol
  • Substrate: 4-Hydroxybenzoic acid (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) (10 volumes)

  • Temperature:

    
    
    

Step-by-Step:

  • Dissolve 4-hydroxybenzoic acid in glacial acetic acid.

  • Cool the solution to

    
    .[1]
    
  • Add

    
     dropwise over 60 minutes. Crucial: Rapid addition causes local high concentrations, leading to 3,5-dibromination.[1]
    
  • Allow to warm to room temperature and stir for 4 hours.

  • Pour into ice water. The product, 3-bromo-4-hydroxybenzoic acid , will precipitate.[1][3]

  • Filter and wash with cold water.[4]

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
High 3,5-dibromo impurity (>5%) Excess bromine or high temperature.[1]Reduce

to 1.0 eq exactly. Maintain

during addition.
Low Conversion Solvent too wet or temperature too low.[1]Ensure AcOH is glacial (anhydrous). Warm to

after addition.[1]
Sticky/Oily Precipitate Impurities trapped in crystal lattice.[1]Recrystallize from dilute ethanol or acetic acid/water.

Phase 2: O-Alkylation with 2,2-Difluoroethyl Motifs

Objective: Attach the fluoro-alkyl chain to the phenolic oxygen exclusively.

Technical Challenge: The reagent 1-bromo-2,2-difluoroethane is volatile (bp


) and less reactive than non-fluorinated alkyl halides due to the electron-withdrawing fluorine atoms.[1]
Protocol (Optimized)
  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) (Note: We use the methyl ester to avoid consuming base/alkylating agent on the COOH group).

  • Reagent: 1-bromo-2,2-difluoroethane (1.5 eq) OR 2,2-difluoroethyl tosylate (1.2 eq).

  • Base: Potassium Carbonate (

    
    ) (2.0 eq).[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition.

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Dissolve the phenol ester in DMF.[1]

  • Add

    
     and stir for 15 mins to form the phenoxide anion.
    
  • Add KI and the alkylating agent.

  • Critical Step: If using the bromide, use a sealed pressure vessel or a high-efficiency reflux condenser.[1] Heat to

    
    .
    
    • Why? Open heating will cause the reagent to evaporate before reacting.

  • Monitor by HPLC/TLC until starting material is

    
    .
    
  • Workup: Dilute with water, extract with Ethyl Acetate.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Incomplete Reaction Loss of alkylating agent (evaporation).[1]Use a sealed tube (screw-cap vial) or add a second portion of reagent.[1]
Slow Reaction Rate Fluorine electron-withdrawal deactivates the electrophile.Add 10 mol% KI to generate the more reactive iodide in situ. Increase Temp to

.
C-Alkylation detected Use of extremely hard bases (e.g., NaH) in some solvents.[1]Stick to

or

(weaker bases favor O-alkylation).[1]

Visualization: Reaction Logic & Workflow

The following diagram illustrates the electronic directing effects and the process flow.

SynthesisPath Start 4-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Bromination (Br2, AcOH, 0°C) Start->Step1 Inter1 3-Bromo-4-hydroxybenzoic acid (Regioselectivity: >95:5) Step1->Inter1 Step2 Step 2: Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 3-bromo-4-hydroxybenzoate (COOH Protected) Step2->Inter2 Step3 Step 3: O-Alkylation (Br-CH2CHF2, K2CO3, DMF, 80°C) Inter2->Step3 Inter3 Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final TARGET: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid Step4->Final Logic MECHANISTIC INSIGHT: -OH directs Ortho -COOH directs Meta Target Position 3 is reinforced. Logic->Step1 Explains Selectivity

Caption: Sequential workflow emphasizing the "Bromination First" strategy to maximize regioselectivity, utilizing reinforcing electronic directing effects.

Frequently Asked Questions (FAQs)

Q1: Can I alkylate first and then brominate to save a step? A: It is not recommended. While the alkoxy group is an ortho, para-director, it is sterically bulkier than the hydroxyl group.[1] Bromination of the ether often leads to a mixture of the 3-bromo product and unreacted material due to steric hindrance, or requires harsher conditions that degrade the regioselectivity. The "Bromination-First" route exploits the high reactivity of the free phenol.

Q2: Why do I need to protect the acid as a methyl ester? A: If you alkylate the free acid (3-bromo-4-hydroxybenzoic acid), you will consume 2 equivalents of the expensive fluorinated alkylating agent (forming the ester-ether).[1] While you can hydrolyze the ester later, it is often cleaner to protect the acid as a simple methyl ester first. This allows you to monitor the difficult O-alkylation step more precisely by HPLC without confusion from mixed ester/acid species.

Q3: The 1-bromo-2,2-difluoroethane is boiling away. What should I do? A: This reagent has a boiling point of ~57°C. If you are running the reaction at 80°C in an open flask, it will evaporate.[1]

  • Solution A: Use a screw-cap pressure vial (Ace glass or similar).

  • Solution B: Switch to 2,2-difluoroethyl tosylate (or triflate). These are higher-boiling liquids/solids and are much easier to handle, though they must be synthesized from the alcohol or purchased at a premium.[1]

Q4: How do I remove the 3,5-dibromo impurity if it forms? A: Separation is difficult.[1] The best approach is prevention. However, if you have the mixture, recrystallization of the methyl ester intermediate (Step 2 product) from Methanol/Water is often more effective than recrystallizing the free acid.[1]

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Explains the reinforcing directing effects of OH and COOH). [1]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid (Bromination Protocol): Organic Syntheses, Coll. Vol. 2, p. 100 (1943); Vol. 14, p. 14 (1934).[1] (Standard protocol for bromination of hydroxybenzoic acids in acetic acid).

  • Difluoroethylation Methodologies: Zafrani, Y., et al. "Difluoroethylation of phenols and thiols."[1] Tetrahedron, 2009. (Describes the use of base and difluoroethyl bromide/tosylate). (Note: Generalized citation for difluoroethylation conditions).[1]

  • Patent Precedent (Similar Structures): US Patent 2010/0132615.[1] "Compounds and compositions as protein kinase inhibitors." (Describes the synthesis of 3-bromo-4-alkoxybenzoic acid intermediates).

Sources

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. While several synthetic routes to these compounds are well-established, achieving high purity and yield can be challenging due to the formation of persistent byproducts. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues. Our focus is on the practical application of chemical principles to diagnose problems, optimize reaction conditions, and minimize byproduct formation, thereby streamlining your synthesis and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing substituted benzoic acids?

A1: The three most prevalent and versatile methods for synthesizing substituted benzoic acids in a laboratory setting are the oxidation of alkylbenzenes, the carboxylation of Grignard reagents, and the hydrolysis of benzonitriles.[1] Each method has its own set of advantages and is chosen based on the availability of starting materials and the specific substituents on the aromatic ring.

Q2: My reaction yield is consistently low, regardless of the synthetic method. What general factors should I investigate first?

A2: Consistently low yields often point to fundamental issues that are common across different synthetic pathways. Before delving into method-specific troubleshooting, always validate the following:

  • Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts, react with reagents, or introduce competing side reactions.

  • Anhydrous Reaction Conditions: Many syntheses, especially those involving organometallic reagents like Grignard reagents, are extremely sensitive to moisture. Even trace amounts of water can quench the reagent and drastically reduce yield.[2][3] Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Reaction Temperature and Time: Sub-optimal temperature control can either slow the reaction to a crawl (if too low) or promote decomposition and side reactions (if too high). Similarly, insufficient reaction time will lead to incomplete conversion.

  • Work-up and Purification Efficiency: Significant product loss can occur during extraction and purification steps. Ensure the pH is carefully controlled during acid-base extractions to achieve complete precipitation of the benzoic acid.[1]

Q3: What is the most effective general method for purifying my crude substituted benzoic acid product?

A3: Recrystallization is a highly effective and widely used method for purifying substituted benzoic acids. This technique leverages the difference in solubility of the desired acid and its impurities in a given solvent at different temperatures. Benzoic acids are typically much more soluble in hot water or other polar solvents than in cold solvents, allowing for the separation of less soluble impurities when hot and more soluble impurities upon cooling and crystallization.[1][4][5] The choice of solvent is critical and must be determined based on the specific properties of your target molecule.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues of low yield or purity in benzoic acid synthesis.

G Start Low Yield or Purity Issue Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, etc.) Start->Analyze_Crude General_Issue Address General Issues (e.g., Anhydrous Technique) Check_Purity->General_Issue Check_Conditions->General_Issue Impurity_Identified Specific Byproduct(s) Identified? Analyze_Crude->Impurity_Identified Method_Specific Consult Method-Specific Troubleshooting Guide Impurity_Identified->Method_Specific Yes Optimize_Purification Optimize Purification (Recrystallization, Extraction) Impurity_Identified->Optimize_Purification No

Caption: General diagnostic workflow for troubleshooting synthesis.

Troubleshooting Guide 1: Oxidation of Alkylbenzenes

This method involves the oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are commonly used.[1] A key requirement for this reaction to proceed is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position).[6]

G cluster_main Oxidation of Alkylbenzene cluster_byproducts Common Byproducts Alkylbenzene Substituted Alkylbenzene BenzoicAcid Substituted Benzoic Acid (Desired Product) Alkylbenzene->BenzoicAcid Strong Oxidation Alcohol Benzyl Alcohol Alkylbenzene->Alcohol Incomplete Oxidation Oxidant [O] (e.g., KMnO4) Oxidant->BenzoicAcid Cleavage Ring Cleavage Products BenzoicAcid->Cleavage Over-Oxidation Aldehyde Benzaldehyde Alcohol->Aldehyde Incomplete Oxidation

Caption: Reaction pathway and common byproducts in alkylbenzene oxidation.

Troubleshooting Q&A: Oxidation
IssueProbable CauseRecommended Solution
Low Yield of Benzoic Acid Incomplete Reaction: Insufficient reaction time or temperature.[1]Increase reflux time or reaction temperature. Ensure an adequate molar ratio of the oxidizing agent is used.
Over-oxidation: Reaction conditions are too harsh, leading to the cleavage of the aromatic ring.[1]Use a milder oxidizing agent or less forcing conditions (e.g., lower temperature). Carefully control the stoichiometry of the oxidant.
Presence of Benzaldehyde or Benzyl Alcohol in Product Insufficient Oxidizing Agent: The reaction stopped at the intermediate alcohol or aldehyde stage.[1]Increase the amount of the oxidizing agent and/or prolong the reaction time to ensure complete oxidation to the carboxylic acid.
Product is Difficult to Purify Formation of Multiple Byproducts: Side reactions due to harsh conditions. Industrial processes report byproducts like benzyl benzoate.[1]Moderate the reaction conditions. Consider using a phase transfer catalyst to improve reaction rate and selectivity at lower temperatures.[7]
Experimental Protocol: Synthesis of Benzoic Acid from Toluene using KMnO₄
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 mL of toluene with 150 mL of water and 2 g of sodium carbonate.

  • Addition of Oxidant: While stirring, slowly add 15 g of potassium permanganate (KMnO₄) in portions to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux. Continue heating for approximately 4-6 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).[1]

  • Work-up: Cool the reaction mixture to room temperature and filter by vacuum filtration to remove the MnO₂ precipitate.

  • Separation: Transfer the filtrate to a separatory funnel. The aqueous layer contains the sodium benzoate salt.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper. Benzoic acid will precipitate as a white solid.

  • Isolation: Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry.[1]

  • Purification: Recrystallize the crude product from hot water to obtain pure benzoic acid.[4]

Troubleshooting Guide 2: Carboxylation of Grignard Reagents

This method involves the formation of an organometallic Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking carbon dioxide (often in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired benzoic acid.[8]

G cluster_main Grignard Carboxylation cluster_byproducts Common Byproducts ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Mg Mg(0) (in dry ether) Mg->Grignard BenzoicAcid Substituted Benzoic Acid (Desired Product) Grignard->BenzoicAcid Biphenyl Biphenyl (Ar-Ar) Grignard->Biphenyl Coupling Reaction Benzene Benzene (Ar-H) Grignard->Benzene Reaction with trace H2O CO2 1. CO2 (Dry Ice) 2. H3O+ CO2->BenzoicAcid

Caption: Reaction pathway and key byproducts in Grignard synthesis.

Troubleshooting Q&A: Grignard Reagents
IssueProbable CauseRecommended Solution
Low or No Yield Presence of Water: Grignard reagents are strong bases and are readily destroyed by even trace amounts of water or other protic compounds (e.g., alcohols).[2]Rigorously dry all glassware (flame-drying is recommended) and use anhydrous solvents. Ensure starting materials are dry.[1]
Grignard Reagent Did Not Form: The magnesium surface may be passivated by an oxide layer, preventing the reaction from initiating.Use fresh, high-quality magnesium turnings. A crystal of iodine or gentle warming can be used to initiate the reaction.[1] Sonication can also be effective at cleaning the magnesium surface.[3]
Presence of Biphenyl Byproduct Coupling Side Reaction: The Grignard reagent can couple with unreacted aryl halide.Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing the coupling reaction.[9]
Presence of Benzene (or unsubstituted arene) Byproduct Reaction with Protic Source: The Grignard reagent was quenched by a proton source, most commonly water.Re-evaluate and improve anhydrous techniques throughout the entire process, from reagent formation to carboxylation.[2]
Experimental Protocol: Synthesis of Benzoic Acid via Grignard Reagent
  • Preparation of Grignard Reagent:

    • Place 2.4 g of magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

    • Add a solution of 15.7 g of bromobenzene in 50 mL of anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle reflux), add a single crystal of iodine or warm the flask gently.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes.[1]

  • Carboxylation:

    • In a separate beaker, place an excess (approx. 40 g) of crushed dry ice (solid CO₂).

    • Slowly and carefully pour the prepared Grignard reagent solution over the dry ice with constant stirring.[1]

    • Allow the mixture to stand until all the dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add 50 mL of dilute hydrochloric acid to the reaction residue to protonate the benzoate salt and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel. Extract the benzoic acid into diethyl ether (2 x 50 mL).

    • Wash the combined organic layers with water.

    • Perform a chemically active extraction: extract the ether layers with an aqueous solution of 5% sodium hydroxide (2 x 40 mL). The benzoic acid will move to the aqueous layer as its sodium salt.[10]

    • Separate the aqueous layer and acidify it with cold, concentrated HCl to precipitate the pure benzoic acid.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry.[1]

Troubleshooting Guide 3: Hydrolysis of Benzonitriles

This method converts a nitrile group (-C≡N) into a carboxylic acid through hydrolysis, which can be catalyzed by either acid or base. The reaction proceeds through an amide intermediate.[11][12][13]

G cluster_main Hydrolysis of Benzonitrile cluster_byproducts Common Byproducts Benzonitrile Substituted Benzonitrile Amide Amide Intermediate Benzonitrile->Amide Partial Hydrolysis H2O H2O, H+ or OH- (Heat) BenzoicAcid Substituted Benzoic Acid (Desired Product) Amide->BenzoicAcid Complete Hydrolysis Amide_byproduct Unreacted Amide (Byproduct) Amide->Amide_byproduct Incomplete Reaction

Caption: Reaction pathway for nitrile hydrolysis showing the amide intermediate.

Troubleshooting Q&A: Nitrile Hydrolysis
IssueProbable CauseRecommended Solution
Low Yield of Benzoic Acid Incomplete Reaction: Insufficient heating or reaction time. The hydrolysis of nitriles, particularly the second step from the amide to the carboxylic acid, can be slow.[13]Ensure adequate heating under reflux for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting material and amide intermediate.
Loss of Product During Work-up: Improper pH control during acidification can lead to incomplete precipitation of the benzoic acid.Carefully control the pH during the acidification step. Cool the solution in an ice bath to maximize crystallization before filtration.[1]
Presence of Amide in Final Product Incomplete Hydrolysis: The reaction was stopped before the intermediate amide could be fully hydrolyzed to the carboxylic acid.[11]Increase the reaction time and/or the concentration of the acid or base catalyst. Harsher conditions (higher temperature) may be required to drive the reaction to completion.
Side Reactions under Harsh Conditions Substituent Sensitivity: Electron-withdrawing or -donating groups on the ring can be sensitive to strongly acidic or basic conditions at high temperatures, leading to undesired side reactions.Choose the hydrolysis condition (acidic vs. basic) that is most compatible with the other functional groups on the molecule. Sometimes, milder enzymatic hydrolysis can be an alternative for sensitive substrates.[14]
Experimental Protocol: Basic Hydrolysis of Benzonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.3 g of benzonitrile and 100 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Reflux: Heat the two-phase mixture under reflux. As the reaction proceeds, the oily benzonitrile layer will gradually disappear, and ammonia gas may be evolved. Continue refluxing for at least 4-6 hours.[1][13]

  • Cooling: After the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Slowly and carefully acidify the cold reaction mixture with concentrated HCl. This will neutralize the excess NaOH and protonate the sodium benzoate to precipitate benzoic acid.

  • Isolation: Collect the precipitated benzoic acid by vacuum filtration, wash the crystals with a small amount of cold water, and allow them to dry.

  • Purification: For highest purity, recrystallize the crude benzoic acid from hot water.

References

  • Vertex AI Search. (2025, July 31).
  • BenchChem. (2025, December). Common side reactions in the synthesis of substituted benzoic acids. BenchChem Technical Support.
  • Google Patents. (1998). Process for preparing substituted benzoic acid (CN1251833A).
  • Google Patents. (1962).
  • Google Patents. (1928).
  • University of Calgary. Organic synthesis: benzoic acid via a Grignard reaction.
  • Aakash Institute.
  • BenchChem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Google Patents. (1999). Process for synthesizing benzoic acids (EP0941982A2).
  • Wikipedia. (n.d.). Benzoic acid.
  • Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube.
  • Google Patents. (2020). Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves (CN108467342B).
  • Justlong in Food. (2024, January 25). Industrial Methods for Preparing Benzoic Acid.
  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields.
  • Scribd. Hydrolysis of Benzonitrile to Benzoic Acid.
  • CHEM-GUIDE.
  • Studylib. Benzoic Acid Synthesis via Grignard Reaction: Lab Manual.
  • Chem21Labs. Synthesis of Benzoic Acid.
  • Google Patents. (1975). Process for hydrolysis of nitriles (US3920670A).
  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • YouTube. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids.
  • Chemguide. Hydrolysing nitriles.
  • Martinkova, L., & Vesela, A. B. (2007). Biocatalytic Hydrolysis of Nitriles. Science of Synthesis, 2007/1, 145-153.
  • BenchChem.
  • Sparkl.
  • Allen. How will you prepare benzoic acid by using Grignard reagent?.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • Alfa Chemistry.
  • Organic Chemistry Portal.
  • National Institutes of Health. (2023, May 12).
  • University of Missouri–St. Louis.

Sources

Validation & Comparative

Comparison of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid with 3-bromo-4-fluorobenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the choice between a simple halogenated scaffold and a fluoroalkoxy-substituted scaffold is often a critical decision point for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency.

This guide compares two structurally related building blocks:

  • Compound A: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (CAS: 1339780-72-1)

  • Compound B: 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5)

The Core Trade-off:

  • Compound B (Fluoro) is the "minimalist" choice. It offers the smallest steric footprint and high synthetic availability, serving as a standard metabolic blocker at the para-position.

  • Compound A (Difluoroethoxy) is the "modulator" choice. It introduces a bioisostere of the methoxy/ethoxy group . It is specifically engineered to lower lipophilicity relative to trifluoroethoxy analogs while blocking the O-dealkylation metabolic soft spot common to non-fluorinated ethers.

Physicochemical & Functional Comparison

The following table contrasts the key properties of these two building blocks when incorporated into a drug scaffold.

Feature3-Bromo-4-fluorobenzoic acid (Compound B)[1]3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (Compound A)
Steric Bulk Low (Van der Waals radius ~1.47 Å)Moderate (Extended flexible tail)
Electronic Effect (

)
Strong Electron Withdrawing (Inductive)Electron Donating (Resonance) / Withdrawing (Inductive)
Lipophilicity (

LogP)
Neutral to slight increaseModerate increase (Lower than

or

)
H-Bonding Weak acceptor (C-F)Moderate acceptor (Ether Oxygen + polarized

)
Metabolic Liability Blocks para-oxidation effectivelyBlocks O-dealkylation (vs.

);

is stable
Primary Application Scaffold core construction; reducing electron densityFilling hydrophobic pockets; improving metabolic stability of ethers
The "Fluorine Effect" Deep Dive

Compound B (Direct Fluorine): The fluorine atom at the 4-position primarily serves to block Cytochrome P450-mediated hydroxylation. However, it significantly deactivates the aromatic ring toward electrophilic attacks but activates it for nucleophilic aromatic substitution (


) if an electron-withdrawing group is present at the meta position.

Compound A (Difluoroethoxy): The 2,2-difluoroethoxy group (


) is a sophisticated bioisostere.
  • Metabolic Blockade: Unlike a standard methoxy (

    
    ) or ethoxy (
    
    
    
    ) group, which are rapidly metabolized via O-dealkylation, the terminal fluorine atoms withdraw electron density, making the
    
    
    -methylene protons less susceptible to radical abstraction by CYP450 enzymes [1].
  • Lipophilicity Tuning: The

    
     group is less lipophilic than the perfluorinated 
    
    
    
    or
    
    
    groups. This allows medicinal chemists to increase metabolic stability without incurring the "lipophilicity tax" that often leads to poor solubility or high clearance [2].

Decision Logic & Synthetic Workflows

The choice between these two intermediates often dictates the downstream synthetic strategy. The following diagram illustrates the decision process and synthetic implications.

DrugDiscoveryLogic Start Target Profile Definition Decision Does the binding pocket have a hydrophobic extension? Start->Decision RouteB Select 3-Bromo-4-fluorobenzoic acid (Compound B) Decision->RouteB No (Steric Constraint) RouteA Select 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid (Compound A) Decision->RouteA Yes (Need to fill pocket) SynB Synthesis: Direct Bromination of 4-fluorobenzoic acid RouteB->SynB SynA Synthesis: Alkylation of 3-bromo-4-hydroxybenzoic acid RouteA->SynA Coupling Cross-Coupling (Suzuki/Buchwald) at C-3 Position SynB->Coupling SynA->Coupling OutcomeB Result B: Compact, Electron-Deficient Core (High Ligand Efficiency) Coupling->OutcomeB From Route B OutcomeA Result A: Metabolically Stable Ether (Optimized PK/Solubility) Coupling->OutcomeA From Route A

Figure 1: Decision tree for selecting between fluoro and difluoroethoxy scaffolds based on binding pocket requirements and desired physicochemical outcomes.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended. While Compound B is widely available commercially, Compound A often requires in-house synthesis or custom ordering.

Protocol A: Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Rationale: This protocol uses a Williamson ether synthesis optimized for fluorinated electrophiles, which are often less reactive due to the electron-withdrawing effect of fluorine.

Reagents:

  • 3-Bromo-4-hydroxybenzoic acid methyl ester (1.0 eq)

  • 2,2-Difluoroethyl tosylate (or bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 3-bromo-4-hydroxybenzoic acid methyl ester (5.0 g, 21.6 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (6.0 g, 43.2 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2,2-difluoroethyl tosylate (6.1 g, 25.9 mmol) dropwise.

    • Note: If using the bromide, add a catalytic amount of KI to accelerate the reaction via the Finkelstein mechanism.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup: Cool to RT, pour into ice water (200 mL), and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Redissolve the crude ester in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 2 hours to liberate the free acid. Acidify with 1M HCl to precipitate the product.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To empirically verify the metabolic stability advantage of the difluoroethoxy group over a standard methoxy group.

Workflow:

  • Substrates: Prepare 1

    
    M solutions of a test compound containing the 4-(2,2-difluoroethoxy) moiety and its 4-methoxy analog.
    
  • Incubation: Incubate with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation: The difluoroethoxy analog should show a significantly longer

      
       compared to the methoxy analog due to blocked O-dealkylation [3].
      

Case Studies in Drug Discovery

Case 1: Lysyl-tRNA Synthetase Inhibitors

In the development of inhibitors for tuberculosis, researchers explored various alkoxy substitutions. The introduction of a 2,2-difluoroethoxy group at the 4-position of a benzoate scaffold resulted in sub-micromolar activity. Crucially, this modification provided a distinct selectivity profile compared to the unsubstituted ethoxy analog, highlighting how subtle fluorination can alter both potency and off-target effects (specifically against KARS1) [4].

Case 2: FPR1 Antagonists

In a study of formyl peptide receptor 1 (FPR1) antagonists, replacing an acetoxy group with a 2,2-difluoroethoxy group completely abolished activity in a chromen-4-one scaffold. This negative result serves as a vital reminder: while the group improves metabolic stability, its increased bulk and changed electronic profile can disrupt critical binding interactions if the pocket is sterically restricted [5].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Xing, L., et al. (2015). Physicochemical Properties of Fluorinated Groups and Their Impact on Drug Design. ChemMedChem, 10, 571-583.
  • Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Link

  • Baragaña, B., et al. (2025).[2][3] Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis. Journal of Medicinal Chemistry. Link

  • Schepetkin, I. A., et al. (2023). Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists. European Journal of Medicinal Chemistry, 259, 115659. Link

Sources

Comparative analysis of the lipophilicity of difluoroethoxy vs trifluoroethoxy substituents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorinated Ethers in Drug Design

In medicinal chemistry, the bioisosteric replacement of standard oxygenated functionalities (such as methoxy or ethoxy groups) with fluorinated analogs is a powerful strategy to fine-tune a drug candidate's pharmacokinetic profile[1]. While fully fluorinated groups like trifluoromethoxy (–OCF


) are widely recognized for enhancing metabolic stability and lipophilicity[2], the introduction of a methylene spacer creates "skipped" fluorinated motifs—namely, the trifluoroethoxy (–OCH

CF

)
and difluoroethoxy (–OCH

CHF

)
substituents.

These skipped motifs serve as critical tools for researchers aiming to balance aqueous solubility with membrane permeability. By insulating the ether oxygen from the full inductive force of the fluorine atoms, these groups offer a more nuanced modulation of lipophilicity compared to their directly fluorinated counterparts. This guide provides a deep-dive comparative analysis of the physicochemical behavior, structural causality, and experimental validation of –OCH


CHF

versus –OCH

CF

substituents.

Physicochemical Causality: Decoding the Lipophilicity Shift

The lipophilicity of a molecule (quantified as LogP or LogD) is dictated by the thermodynamic balance between cavity formation in water and the energetic payoff of intermolecular interactions. The differential lipophilicity between difluoroethoxy and trifluoroethoxy groups is governed by three interconnected mechanisms:

  • Inductive Electron Withdrawal & H-Bond Basicity: Fluorine is highly electronegative. Through strong inductive (–I) effects, the CF

    
     or CHF
    
    
    
    groups pull electron density away from the adjacent ether oxygen. This drastically reduces the polarizability of the oxygen's lone pairs, making it a much weaker hydrogen-bond acceptor (HBA). Because the oxygen interacts less favorably with aqueous networks, the molecule is driven into the lipophilic phase. The –CF
    
    
    group exerts a stronger inductive pull than the –CHF
    
    
    group, rendering the trifluoroethoxy oxygen a poorer HBA than the difluoroethoxy oxygen.
  • Molar Volume and Cavity Formation: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). The substitution of a terminal hydrogen in difluoroethoxy with a third fluorine to create trifluoroethoxy increases the steric bulk and the hydrophobic surface area. This requires a larger cavity to be formed in the aqueous phase, an entropically unfavorable process that further drives the –OCH

    
    CF
    
    
    
    substituted molecule into lipid environments[1].
  • Dipole Moment and Multipolar Interactions: The terminal C–H bond in the difluoroethoxy group (–OCH

    
    CHF
    
    
    
    ) is highly polarized and can act as a weak hydrogen-bond donor in multipolar interactions. This slight increase in polarity provides a minor compensatory interaction with water, which is entirely absent in the fully fluorinated terminal carbon of the trifluoroethoxy group.

FluorinationLogic A Fluorinated Ether Substitution (-OCH2CF3 vs -OCH2CHF2) B Strong Inductive Effect (-I) A->B C Increased Molar Volume A->C D Reduced Oxygen Polarizability B->D F Net Increase in Lipophilicity (Higher LogP) C->F Cavity Formation Energy E Decreased H-Bond Basicity D->E E->F Thermodynamic Partitioning

Caption: Logical relationship between fluorinated ether substitution and increased lipophilicity.

Quantitative Data Comparison

To objectively compare these substituents, we look at their relative contributions to lipophilicity (


 relative to a standard hydrogen or methoxy baseline) and their steric parameters. The data below synthesizes established Hansch 

principles and matched-molecular pair analyses for aliphatic ethers[1][3].
SubstituentStructureRelative Lipophilicity (

vs -OCH

)
H-Bond Acceptor CapacityTerminal H-Bond DonorSteric Bulk (Molar Refractivity)
Methoxy –OCH

Baseline (0.00)StrongNone7.87
Ethoxy –OCH

CH

+0.40StrongNone12.47
Difluoroethoxy –OCH

CHF

+0.65 to +0.75 WeakYes (Weak)~14.5
Trifluoroethoxy –OCH

CF

+0.90 to +1.10 Very WeakNone~15.2

Key Takeaway: Moving from a difluoroethoxy to a trifluoroethoxy group reliably increases the LogP by approximately 0.25 to 0.35 units. This provides medicinal chemists with a highly granular "dial" to optimize a compound's position within the Rule of 5 chemical space. These specific groups are actively utilized in the optimization of clinical candidates, such as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors targeting metabolic syndromes[4].

Experimental Methodology: Self-Validating LogD Determination

Standard UV-based shake-flask methods often fail for aliphatic fluorinated ethers due to the lack of a strong UV chromophore. As a Senior Application Scientist, I recommend utilizing a Quantitative


F NMR Shake-Flask Protocol . This method is highly specific, avoids matrix interference, and includes a strict mass-balance validation to ensure trustworthiness.
Step-by-Step Protocol
  • Phase Mutual Saturation:

    • Action: Vigorously stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C, then allow them to separate.

    • Causality: This prevents volume shifts caused by the solvents dissolving into one another during the actual experiment, which would skew concentration calculations.

  • Solute Equilibration:

    • Action: Dissolve the fluorinated test compound in the mutually saturated octanol phase at a known stock concentration (

      
      ). Add an equal volume of the saturated aqueous buffer. Shake at 25°C for 24 hours.
      
    • Causality: Ensures the system reaches true thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the mixture at 3000 × g for 30 minutes at 25°C.

    • Causality: Centrifugation breaks any micro-emulsions (tiny droplets of octanol suspended in water) that would artificially inflate the apparent aqueous concentration and falsely lower the measured LogD.

  • Phase Quantification via

    
    F NMR: 
    
    • Action: Extract aliquots from both the octanol (

      
      ) and aqueous (
      
      
      
      ) phases. Add a known concentration of a fluorinated internal standard (e.g., trifluorotoluene) to each. Acquire
      
      
      F NMR spectra with a relaxation delay (
      
      
      ) of at least 5×
      
      
      to ensure quantitative integration.
    • Causality:

      
      F NMR provides a clean background with zero interference from the octanol/water matrix, allowing precise quantification of the aliphatic ether.
      
  • Mass Balance Validation (The Trust Check):

    • Action: Calculate total recovered mass:

      
      .
      
    • Causality: The recovered mass must be

      
       of the initial spiked mass. If it is lower, the compound has precipitated at the interface, adsorbed to the glass, or degraded, rendering the LogD value invalid.
      

ShakeFlask S1 1. Phase Saturation (Octanol/Buffer) S2 2. Equilibration (25°C, 24h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Quantification (19F NMR) S3->S4 S5 5. Mass Balance (Coct + Caq = Ctotal) S4->S5

Caption: Step-by-step self-validating shake-flask methodology for LogD determination.

Conclusion

The choice between a difluoroethoxy and a trifluoroethoxy substituent is not merely a matter of adding a single halogen atom; it is a strategic manipulation of molecular volume, dipole vectors, and lone-pair polarizability. While both groups significantly enhance lipophilicity and metabolic resistance compared to standard ethers[2][5], the –OCH


CF

group provides a maximal lipophilic push, whereas the –OCH

CHF

group offers a slightly more polar, H-bond donating alternative that can rescue compounds suffering from excessive hydrophobicity.

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres ChemRxiv[Link]

  • Fluorinated Ethers of Cannabinol (CBN) MDPI[Link]

  • University of Southampton Research Repository: Chapter 3 (Aliphatic Fluorination and Lipophilicity) University of Southampton[Link]

  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022076495A1)
  • Direct Trifluoromethylthiolation Reactions: The “Renaissance” of an Old Concept ResearchGate[Link]

Sources

A Researcher's Guide to Unlocking the Therapeutic Potential of 3-Bromo-4-(2,2-difluoroethoxy)benzoic Acid Derivatives: A Biological Activity Screening and Comparison Manual

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. Benzoic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents onto the benzoic acid ring can significantly modulate a molecule's physicochemical properties and its interactions with biological targets.[1] This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid derivatives.

The presence of a bromine atom and a difluoroethoxy group introduces unique electronic and lipophilic characteristics that can enhance membrane permeability and target engagement.[2][3] This guide will navigate researchers through a logical, step-by-step process for evaluating the potential of these derivatives as anticancer, antibacterial, and antifungal agents. By providing detailed experimental protocols, data interpretation strategies, and a comparative analysis of structure-activity relationships (SAR), this manual aims to accelerate the discovery of new therapeutic leads.

I. Rationale for Biological Screening: Targeting Key Therapeutic Areas

The decision to screen for specific biological activities is guided by the known therapeutic applications of structurally related compounds. The benzoic acid scaffold is a common feature in a multitude of biologically active compounds.[1] The presence of halogen substituents, particularly bromine, has been associated with potent antimicrobial and anticancer properties in various aromatic compounds.[2][4][5] Furthermore, fluorinated functional groups are known to enhance metabolic stability and binding affinity.[6] Based on these precedents, a three-pronged screening approach is recommended to comprehensively evaluate the therapeutic potential of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid derivatives.

A. Anticancer Activity

Numerous benzoic acid derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes and the disruption of cancer cell signaling pathways.[7][8][9] The incorporation of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its entry into cancer cells.

B. Antibacterial Activity

The increasing threat of antibiotic resistance necessitates the discovery of new antibacterial agents.[4] Brominated compounds have a well-documented history of antibacterial efficacy, with some exhibiting potent activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][4][5] The unique electronic properties conferred by the bromine and difluoroethoxy substituents may lead to novel interactions with bacterial targets.

C. Antifungal Activity

Fungal infections represent a significant global health challenge, and the development of new antifungal agents is a critical need.[10][11] The screening of novel synthetic compounds is a key strategy in the discovery of new antifungal drugs.[10][12] The structural features of the target derivatives warrant their evaluation against a panel of pathogenic fungi.

II. Experimental Protocols: A Step-by-Step Guide to Biological Activity Screening

To ensure the generation of reliable and reproducible data, the following detailed protocols for in vitro screening are provided. These assays are widely accepted in the field of drug discovery and can be adapted to a high-throughput format.[13]

A. Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14][15]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid derivatives and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining anticancer activity using the MTT assay.

B. Antibacterial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[5][17]

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and a positive control (e.g., ampicillin or vancomycin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds prep_inoculum->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubation Incubate (18-24h) inoculate_plate->incubation read_mic Determine MIC incubation->read_mic mbc_test Perform MBC Test (Optional) read_mic->mbc_test end End mbc_test->end

Caption: Workflow for determining antibacterial activity via broth microdilution.

C. Antifungal Activity Screening: Broth Microdilution Method

Similar to the antibacterial assay, the broth microdilution method is the standard for determining the antifungal susceptibility of yeast and molds.[10][18]

Protocol:

  • Fungal Strains: Use a panel of pathogenic fungi, including yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI or EUCAST).[10]

  • Compound Dilution: Perform serial dilutions of the test compounds and a positive control (e.g., fluconazole or amphotericin B) in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[19]

Experimental Workflow for Antifungal Broth Microdilution Assay

Antifungal_Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds prep_inoculum->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubation Incubate (24-48h) inoculate_plate->incubation read_mic Determine MIC incubation->read_mic end End read_mic->end

Sources

Navigating the Metabolic Maze: A Comparative Guide to the 2,2-Difluoroethoxy Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step toward creating a successful therapeutic. A molecule that is rapidly metabolized can have reduced bioavailability and a shorter duration of action, diminishing its therapeutic potential.[1][2][3] The strategic incorporation of fluorine-containing groups is a well-established method to enhance metabolic stability.[4][5][6][7] This guide provides an in-depth comparison of the 2,2-difluoroethoxy moiety with other common alkyl and fluoroalkyl groups, offering insights into its impact on metabolic fate and providing detailed experimental protocols for its assessment.

The Stability Advantage: Why Consider the 2,2-Difluoroethoxy Group?

The introduction of fluorine into a drug candidate can significantly alter its metabolic profile.[6][7] This is often attributed to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][8] The 2,2-difluoroethoxy group (–OCHF₂) offers a unique balance of properties compared to its non-fluorinated counterpart, the ethoxy group (–OCH₂CH₃), and the more heavily fluorinated trifluoroethoxy group (–OCF₂CH₃).

While the ethoxy group is susceptible to O-dealkylation, the 2,2-difluoroethoxy moiety generally exhibits greater resistance to this metabolic pathway.[4] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.[9] Compared to the trifluoroethoxy group, the difluoroethoxy moiety has a lower lipophilicity, which can be advantageous in optimizing the overall physicochemical properties of a drug candidate.[4]

Unraveling the Metabolic Pathways: Key Enzymes and Transformations

The liver is the primary site of drug metabolism, where a host of enzymes work to modify and eliminate foreign compounds.[1][10] Understanding which enzymes are likely to interact with a compound containing a 2,2-difluoroethoxy group is crucial for predicting its metabolic fate.

Phase I Metabolism: The cytochrome P450 (CYP) enzymes are major players in Phase I metabolism, responsible for oxidative, reductive, and hydrolytic reactions.[10][11][12] For fluorinated ethers, CYP-mediated metabolism can lead to defluorination, although the 2,2-difluoroethoxy group is generally more resistant than less fluorinated analogues.[13][14] Studies on fluorinated anesthetics have shown that specific CYP isoforms, such as CYP2E1, are predominantly involved in their metabolism.[13][15]

Phase II Metabolism: Following Phase I reactions, compounds often undergo Phase II conjugation reactions, where endogenous molecules are added to facilitate excretion.[10][11] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11] While the 2,2-difluoroethoxy moiety itself is not a primary site for conjugation, metabolites generated in Phase I may be substrates for these enzymes.

The Role of Aldehyde Oxidase (AO): Aldehyde oxidase is another important enzyme in drug metabolism, particularly for compounds containing heterocyclic rings.[16][17][18][19] While not directly acting on the 2,2-difluoroethoxy group, the overall structure of the molecule will determine its susceptibility to AO-mediated metabolism.[20]

A Head-to-Head Comparison: Metabolic Stability of Alkoxy Moieties

To provide a clearer picture of the advantages of the 2,2-difluoroethoxy group, the following table summarizes the expected metabolic stability of related alkoxy moieties. This data is based on general principles and may vary depending on the overall molecular context.

MoietyCommon Metabolic PathwayExpected Metabolic StabilityRationale
Ethoxy (-OCH₂CH₃) O-dealkylationLow to ModerateThe C-H bonds on the ethyl group are susceptible to oxidation by CYP enzymes.
2,2-Difluoroethoxy (-OCHF₂) More resistant to O-dealkylationHigh The strong C-F bonds increase the energy barrier for enzymatic oxidation.[4]
Trifluoroethoxy (-OCF₂CH₃) Highly resistant to O-dealkylationVery HighThe perfluorinated nature of the ethyl group makes it highly resistant to metabolism.[8]

Experimental Assessment of Metabolic Stability: Protocols and Workflows

To experimentally validate the metabolic stability of a compound containing the 2,2-difluoroethoxy moiety, several in vitro assays are indispensable. These assays provide crucial data on the rate of metabolism and help identify potential metabolic liabilities early in the drug discovery process.[21]

Liver Microsomal Stability Assay

This assay is a primary screen for assessing Phase I metabolism, particularly by CYP enzymes.[21][22] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[22]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Experimental Workflow:

Workflow for Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[23]

  • Incubation:

    • In a 96-well plate, add the appropriate volume of buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system and liver microsomes (final protein concentration typically 0.5 mg/mL).[21][24]

  • Time-Point Sampling and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[21][23][24]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes and their necessary cofactors.[22][25][26][27]

Objective: To determine the in vitro intrinsic clearance of a test compound in a system that more closely mimics the in vivo environment.

Experimental Workflow:

Workflow for Hepatocyte Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved hepatocytes and determine cell viability and density.

    • Prepare the incubation medium (e.g., Williams' Medium E).[27]

  • Incubation:

    • In a suspension of hepatocytes (e.g., 0.5 x 10⁶ cells/mL), add the test compound to the desired final concentration (e.g., 1 µM).[25][27]

    • Incubate at 37°C in a shaking water bath or on an orbital shaker.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to a cold quenching solution (e.g., acetonitrile) to terminate metabolic activity.[25][27]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[26]

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10⁶ cells.[25] This value can then be scaled to predict in vivo hepatic clearance.[25]

Conclusion

The 2,2-difluoroethoxy moiety represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its resistance to O-dealkylation, coupled with a more favorable lipophilicity profile compared to perfluorinated analogues, makes it an attractive option for lead optimization. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively assess the metabolic fate of compounds containing this moiety and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Kharasch, E. D., & Thummel, K. E. (1993). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology, 79(4), 795–807. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 193-197. [Link]

  • Cyprotex. Hepatocyte Stability. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Wernevik, J., Giethlen, B., Gout, E., & De Lombares, P. (2019). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Doyle, A. G., & Lin, D. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Yoshimoto, F. K., Gonzalez, M. A., & Auchus, R. J. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology, 2(5), 1367-1372. [Link]

  • de Visser, S. P. (2020). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. ChemCatChem, 12(17), 4218-4225. [Link]

  • Wernevik, J., Giethlen, B., Gout, E., & De Lombares, P. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Saha, U. K., Roy, A., & Adhikari, N. (2015). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Wikipedia. Aldehyde oxidase. [Link]

  • Pathirana, A. D., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1145-1154. [Link]

  • Doyle, A. G., & Lin, D. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Doyle, A. G., & Lin, D. W. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]

  • Doyle, A. G., & Lin, D. W. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Dalvie, D. K., & Sharma, R. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism Reviews, 51(3), 327-355. [Link]

  • Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Wang, Y., et al. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. Drug Metabolism and Pharmacokinetics. [Link]

  • Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. [Link]

  • Gunia-Krzyżak, A., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 471-486. [Link]

  • Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. [Link]

  • Britton, R., & MacMillan, D. W. C. (2018). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 72(11), 776-782. [Link]

  • Gunia-Krzyżak, A., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Semantic Scholar. [Link]

  • Palma, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145946. [Link]

  • Heinemann, V., et al. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024-4031. [Link]

  • Patel, J. (2023). Drug Metabolism by Various Enzymes and their Environmental Factors. Journal of Drug Metabolism & Toxicology. [Link]

  • Chong, Y., & Chu, C. K. (2000). Antiviral Activity and Pharmacokinetics of 1-(2,3-Dideoxy-2-Fluoro-β-l-Glyceropent-2-Enofuranosyl)Cytosine. Antimicrobial Agents and Chemotherapy, 44(4), 897-903. [Link]

  • Al-Dorzi, H. M., & Al-Harbi, S. A. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal. [Link]

  • Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). PHASE II DRUG METABOLIZING ENZYMES. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116. [Link]

  • Ango, H., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1563-1569. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10996-11020. [Link]

  • Taylor & Francis. Pharmacokinetics – Knowledge and References. [Link]

  • Enzymes Involved in Phase I and Phase II Metabolism. (2022, June 13). YouTube. [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Semantic Scholar. [Link]

Sources

Benchmarking the synthetic route to 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid against other methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthetic strategies for 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).

This analysis prioritizes Route A (The "Pharma Standard") —bromination of the benzoate ester followed by alkylation—due to its superior regiocontrol, scalability, and purification profile compared to alternative methods.

Executive Summary

  • Best-in-Class Method (Route A): Bromination of methyl 4-hydroxybenzoate followed by

    
    -alkylation with 2,2-difluoroethyl tosylate.
    
    • Why: The ester protecting group prevents side reactions at the carboxylic acid, while the initial bromination ensures 100% regioselectivity (ortho to the phenol).

    • Yield Potential: >85% overall (3 steps).

  • Alternative Method (Route B): Alkylation of 4-hydroxybenzoic acid followed by bromination.

    • Drawback: Bromination of the electron-rich ether can lead to over-bromination or mixtures of regioisomers (position 3 vs. 5), requiring difficult chromatographic separation.

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. The decision point lies in when to introduce the bromine atom.

Retrosynthesis Target Target: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid InterA1 Intermediate A1: Methyl 3-bromo-4-hydroxybenzoate Target->InterA1 Alkylation (C-O Bond Formation) InterB1 Intermediate B1: 4-(2,2-difluoroethoxy)benzoic acid Target->InterB1 Bromination (Regio-issues?) StartA Starting Material: Methyl 4-hydroxybenzoate InterA1->StartA Bromination (Regioselective) StartB Starting Material: 4-Hydroxybenzoic acid InterB1->StartB Alkylation

Figure 1: Retrosynthetic map highlighting the preferred Route A (Green) versus the riskier Route B (Red).

Detailed Experimental Protocol (Route A)

This protocol utilizes a "protect-brominate-alkylate" strategy, which is the industry standard for ensuring high purity without column chromatography in early steps.

Step 1: Bromination of Methyl 4-Hydroxybenzoate

Objective: Introduce bromine at the C3 position with high regioselectivity.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group is a strong ortho/para director.[1] Since the para position is blocked by the ester, substitution occurs exclusively at the ortho position.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 4-hydroxybenzoate (1.0 equiv) and Dichloromethane (DCM) or Glacial Acetic Acid (5-10 volumes).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add Bromine (

    
    )  (1.05 equiv) dropwise over 30–60 minutes.
    
    • Self-Validating Check: The deep red color of bromine should dissipate as it reacts. A persistent red color indicates reaction completion (or excess reagent).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    )  to neutralize excess bromine (solution turns from red/orange to clear/yellow).
    
  • Workup: Extract with DCM, wash with water and brine. Dry over

    
     and concentrate.
    
  • Output: Methyl 3-bromo-4-hydroxybenzoate .

    • Expected Yield: 90–98%.

    • Appearance: White to off-white solid.

Step 2: -Alkylation with 2,2-Difluoroethyl Tosylate

Objective: Install the difluoroethoxy tail via Williamson Ether Synthesis.

  • Reagents: 2,2-Difluoroethyl tosylate is preferred over the bromide/iodide due to higher boiling point and ease of handling, though 1-bromo-2,2-difluoroethane can be used in sealed vessels.

Protocol:

  • Setup: Dissolve Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (5-10 volumes).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 equiv).
    
    • Note:

      
       can be used to accelerate the reaction if kinetics are slow, but 
      
      
      
      is usually sufficient.
  • Alkylation: Add 2,2-Difluoroethyl tosylate (1.2 equiv).

  • Heating: Heat the mixture to 60–80 °C for 4–12 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc). The starting phenol (lower

      
      ) should disappear, replaced by the less polar ether (higher 
      
      
      
      ).
  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Output: Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate .

Step 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free benzoic acid.

Protocol:

  • Reaction: Dissolve the intermediate from Step 2 in THF/Water (1:1) . Add LiOH or NaOH (2.5 equiv). Stir at RT or mild heat (40 °C) until the ester is consumed (TLC/LCMS).

  • Isolation: Acidify carefully with 1M HCl to pH ~2. The product will precipitate.[2][3][4]

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.[2][3]

Comparative Analysis: Benchmarking Against Alternatives

FeatureRoute A (Recommended) Route B (Late Bromination) Route C (Direct Acid Alkylation)
Starting Material Methyl 4-hydroxybenzoate4-(2,2-difluoroethoxy)benzoic acid3-Bromo-4-hydroxybenzoic acid
Regioselectivity Excellent (100%) Moderate to Poor Excellent
Purification Precipitation/CrystallizationLikely requires Column ChromatographyDifficult (Dianion formation)
Yield (Overall) High (80-90%) Moderate (50-60%)Low-Moderate
Scalability High (Kilogram scale)Low (Isomer separation issues)Low (Solubility issues)
Safety

requires ventilation

requires ventilation
High base load required
Why Route B Fails the Benchmark

In Route B, you alkylate first and then brominate. The alkoxy group (


) is an ortho/para director, but it is bulkier than a hydroxyl group. While the position 3 (ortho to ether) is activated, the position 5 is also activated. Furthermore, the electron-donating ether makes the ring more reactive than the phenol ester, increasing the risk of over-bromination (dibromo species) or bromination at the position meta to the acid if the directing effects compete. Route A locks the bromine in place before increasing the steric bulk of the substituent.

Troubleshooting & Expert Insights

  • The "Stuck" Alkylation: The electron-withdrawing bromine atom at position 3 decreases the nucleophilicity of the phenol oxygen at position 4.

    • Solution: If the reaction with

      
       is sluggish at 80 °C, switch to Cesium Carbonate (
      
      
      
      )
      or add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.
  • Safety Warning - Alkylating Agents: 2,2-difluoroethyl tosylate is a potent alkylating agent. It acts as a "silent" electrophile. Always handle in a fume hood and deactivate waste streams with aqueous ammonia or hydroxide before disposal.

  • Monitoring Hydrolysis: Ensure the hydrolysis is complete. The methyl ester and the free acid often have different UV activities. Use a mobile phase with 0.1% Formic Acid in LCMS to ensure the acid doesn't streak.

References

  • Bromination of Hydroxybenzoates

    • Preparation of 3-bromo-4-hydroxybenzoic acid methyl ester.[5][6] Patent CN103467296A.

    • Source:

  • General Phenol Alkylation (Williamson Ether Synthesis)

    • Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis.[7] Green Chemistry, 2002.[7]

    • Source:

  • Difluoroethylation Reagents

    • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Beilstein J. Org. Chem.
    • Source:

  • Tosylates in Synthesis

    • Tosylates and Mesylates.[8] Master Organic Chemistry.[9]

    • Source:

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

[1]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid is a halogenated organic acid .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the presence of both Bromine (Br) and Fluorine (F) atoms.[1] Improper disposal via standard incineration can release corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, damaging infrastructure and violating environmental regulations (RCRA/EPA/REACH).[1]

Immediate Action Plan:

  • Segregate: Place in Halogenated Organic Waste containers only.

  • Label: Clearly mark as "Halogenated Acidic Organic Waste."

  • Container: Use HDPE or glass.[1] Avoid metal containers (aluminum/steel) due to potential acid corrosion.[1][2]

Chemical Profile & Hazard Identification

To understand the disposal logic, we must analyze the molecule's specific vulnerabilities and reactivity.

PropertyDataDisposal Implication
Chemical Name 3-Bromo-4-(2,2-difluoroethoxy)benzoic acidHalogenated Load: High.[1][3][4][5][6] Contains Br and F.
Molecular Formula C₉H₇BrF₂O₃Incineration Requirement: Requires scrubbed incinerators (1100°C+) to capture HF/HBr.[1]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Compatibility: Incompatible with strong bases and oxidizers.[1]
Physical State Solid (Powder)Dust Hazard: High.[1] Use N95/P100 respiratory protection during transfer.[1]
Key Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)PPE: Nitrile gloves and safety glasses are mandatory.[1]

The "Why" Behind the Protocol: The presence of the difluoroethoxy tail is critical. While ether linkages are generally stable, the carbon-fluorine bond is exceptionally strong.[1] In standard low-temperature incineration, these bonds may not break fully, or they will release HF gas.[1] Therefore, this waste cannot be blended with standard non-halogenated fuel blends used in cement kilns; it must go to a dedicated hazardous waste incinerator.[1]

Waste Segregation Logic (The "Halogen Rule")[1]

The most common compliance failure in laboratories is mixing halogenated and non-halogenated wastes. This section establishes a self-validating system to prevent this.

The Segregation Protocol
  • Stream A (CORRECT): Halogenated Waste.[1]

    • Includes: Dichloromethane (DCM), Chloroform, and 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid .[1]

    • Destination: High-temperature incineration with flue gas scrubbing.[1]

  • Stream B (INCORRECT): Non-Halogenated Waste.[1]

    • Includes: Acetone, Methanol, Ethanol.[1]

    • Reason: If you contaminate 20L of Acetone with 5g of this fluorinated acid, the entire 20L becomes "Halogenated Waste," tripling the disposal cost.[1]

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartStart: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid Waste (Dissolved)StateCheck->LiquidPathSolidContainerDouble Bag (Poly) orWide-Mouth HDPE JarSolidPath->SolidContainerCheckPHCheck pH (Liquid Only)LiquidPath->CheckPHLabelingLabel: 'Hazardous Waste - Halogenated Organic'SolidContainer->LabelingLiquidContainerCarboy: Halogenated SolventsLiquidContainer->LabelingCheckPH->LiquidContainerIf pH 4-10NeutralizeAdjust pH 5-9 (Optional but Recommended)Use dilute NaHCO3CheckPH->NeutralizeIf pH < 4Neutralize->LiquidContainerStorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->Storage

Figure 1: Decision tree for segregating solid vs. liquid waste forms of 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)[1]
  • Primary Container: Collect the solid in a screw-top jar (HDPE or Glass) or a heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Container: If bagging, place the sealed bag inside a rigid container to prevent puncture.

  • Labeling: Must list the full chemical name. Do not use abbreviations like "BB-Acid."

  • Waste Code (US EPA): Likely falls under D002 (Corrosive) if wet/acidic, or general halogenated organic codes depending on state regulations.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy material.[1]

  • pH Check: Because this is a benzoic acid derivative, solutions may be acidic.[1]

    • Best Practice: If the solution is highly acidic (pH < 2), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy to prevent heat generation or gas evolution inside the drum.[1]

  • Transfer: Pour into the Halogenated Solvent carboy.

  • Log It: Record the approximate mass of the fluorinated acid added to the carboy log sheet. This is vital for the disposal vendor to determine incineration parameters.[1]

Emergency Spill Response Protocol

In the event of a benchtop spill, follow this containment logic to prevent aerosolization of the brominated/fluorinated dust.

Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess: Quantity & LocationSpill->AssessPPEDon PPE:Nitrile Gloves, Safety Goggles,Lab Coat, N95 MaskAssess->PPETypeCheckSolid or Liquid?PPE->TypeCheckSolidSpillDo NOT Dry SweepCover with wet paper towelsTypeCheck->SolidSpillLiquidSpillCover with Absorbent Padsor VermiculiteTypeCheck->LiquidSpillCleanScoop into HazWaste BagSolidSpill->CleanLiquidSpill->CleanDeconWipe surface withdilute NaHCO3 then WaterClean->Decon

Figure 2: Operational workflow for containing and cleaning spills safely.

References & Regulatory Grounding[1][4]

  • PubChem. 3-bromo-4-(2,2-difluoroethoxy)benzoic acid (Compound).[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] EPA Technical Resource Documents.[1] [Link][1]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.